Glutor
Description
Contextualization of Glutor within Contemporary Chemical Biology
In the realm of contemporary chemical biology, Glutor stands out as a small-molecule inhibitor designed to interfere with cellular glucose metabolism, a hallmark of various pathological states, most notably cancer researchgate.net. Neoplastic cells typically exhibit an accelerated rate of glycolysis, a phenomenon often referred to as the Warburg effect, which is heavily reliant on the efficient transport of glucose into the cell via glucose transporters researchgate.nettuscany-diet.net. Glutor's ability to selectively inhibit GLUT-1, GLUT-2, and GLUT-3 directly addresses this metabolic vulnerability, thereby offering a targeted approach to impede cancer cell proliferation and survival medkoo.comprobechem.com. This specificity for key glucose transporters underscores its relevance in the ongoing efforts to develop precise molecular tools and potential therapeutic agents that modulate metabolic pathways.
Historical Overview of Glutor Discovery and Early Research Trajectories
The discovery of Glutor stems from high-throughput screening initiatives aimed at identifying compounds that could effectively target glucose transporters . As a "newly reported pan-GLUT inhibitor," early investigations into Glutor focused on characterizing its fundamental inhibitory properties and evaluating its initial antineoplastic potential researchgate.netresearchgate.net. Initial research trajectories primarily explored its capacity to suppress glucose uptake across various cancer cell lines and its subsequent impact on cell viability and proliferation researchgate.netprobechem.com. The compound's structural classification as a piperazine-2-one derivative provided a chemical scaffold for understanding its interactions with GLUT proteins and for guiding further medicinal chemistry efforts researchgate.netnih.govresearchgate.net. These foundational studies established Glutor as a compound with significant promise for further detailed biological and mechanistic investigations.
Methodological Frameworks Employed in Glutor Investigations
Investigations into Glutor's biological activities have employed a diverse array of methodological frameworks to elucidate its effects at cellular and molecular levels. Key approaches include:
Glucose Uptake Assays: Direct measurement of glucose uptake inhibition, often utilizing radiolabeled glucose analogs like 2-deoxyglucose (2-DG), to quantify the compound's potency in blocking transporter function probechem.com.
Cell Viability and Apoptosis Assays: Assessment of cell survival, proliferation, and the induction of programmed cell death (apoptosis) in both 2D and 3D cancer cell culture models following Glutor treatment medkoo.comresearchgate.net. These studies often involve analyzing markers such as the Bcl-2/BAX ratio researchgate.net.
Metabolic Profiling: Evaluation of glycolytic flux, lactate (B86563) production, and the expression levels of key metabolic enzymes and transcription factors, including hexokinase-2 (HK-2), lactate dehydrogenase A (LDH-A), hypoxia-inducible factor 1-alpha (HIF-1α), and monocarboxylate transporter 1 (MCT1) researchgate.netprobechem.com.
Molecular Analysis: Use of techniques such as Western blotting to determine the expression of cell survival regulatory molecules (e.g., p53, Hsp70, C-myc) and glucose transporters (GLUT1, GLUT3) researchgate.net.
Mitochondrial Function Assessment: Measurement of mitochondrial membrane potential and intracellular reactive oxygen species (ROS) levels to understand the impact of Glutor on cellular bioenergetics and oxidative stress researchgate.net.
Chemosensitivity Studies: Investigation of Glutor's ability to enhance the efficacy of conventional chemotherapeutic agents, such as cisplatin, or other targeted inhibitors, like the glutaminase (B10826351) inhibitor CB-839, in combination therapies researchgate.netprobechem.com.
Scope and Objectives of Current Glutor Research Paradigms
Current research paradigms concerning Glutor are broadly focused on unraveling the intricate molecular mechanisms underpinning its antineoplastic effects and exploring its full therapeutic potential. Key objectives include:
Elucidating Deeper Mechanisms: Further understanding how Glutor modulates cellular metabolism, beyond direct glucose uptake inhibition, to influence processes such as oxidative stress, mitochondrial function, and pH homeostasis researchgate.net.
Optimizing Therapeutic Combinations: Investigating Glutor's synergistic effects with other antineoplastic agents to enhance treatment efficacy and potentially overcome drug resistance mechanisms observed in various cancers researchgate.netprobechem.comresearchgate.net.
Broadening Application Spectrum: Characterizing its activity across a wider range of cancer types and identifying specific cellular contexts where Glutor exhibits maximal efficacy, given its broad-spectrum antineoplastic activity across numerous cancer cell lines probechem.com.
Translational Development: While preclinical, the ultimate scope includes assessing its potential for translation into clinical applications, which would necessitate further studies on its bioavailability and optimal delivery methods, as highlighted in related reviews researchgate.net.
Detailed Research Findings
Glutor has demonstrated potent inhibitory activity against glucose transporters, leading to significant antineoplastic effects across various cancer cell lines.
Inhibitory Potency (IC50 Values)
Glutor exhibits remarkable potency in inhibiting glucose uptake in different cancer cell lines, with half-maximal inhibitory concentrations (IC50) ranging from nanomolar levels. This indicates its strong binding affinity and effective blockade of GLUT function.
| Cell Line | IC50 (nM) | Reference |
| MIA PaCa-2 | 1.1 | probechem.com |
| UO31 | 3.6 | probechem.com |
| UM-UC-3 | 8.3 | probechem.com |
| HCT116 | 10.8 | probechem.com |
Antineoplastic Actions and Cellular Effects
Research findings highlight several key antineoplastic actions of Glutor:
Suppression of Glucose Uptake and Glycolysis: Glutor effectively reduces the uptake of glucose, leading to a significant decrease in glycolytic flux medkoo.comresearchgate.netprobechem.com. This metabolic disruption is crucial for its antineoplastic action.
Induction of Cell Death: Glutor potently induces cell death in both 2D and 3D cancer cell cultures medkoo.com. Studies on Dalton's lymphoma (DL) cells, a tumor of thymic origin, showed that Glutor treatment modulated the expression of cell survival regulatory molecules such as p53, Hsp70, IL-2 receptor CD25, and C-myc researchgate.net. It also altered the Bcl-2/BAX ratio, indicative of apoptosis induction researchgate.net.
Modulation of Metabolic Enzymes: Treatment with Glutor leads to a decrease in the expression of key metabolic enzymes and factors including HIF-1α, HK-2, LDH-A, and MCT1, accompanied by diminished lactate production and deregulated pH homeostasis researchgate.net.
Mitochondrial Dysfunction and Oxidative Stress: Glutor induces mitochondrial membrane depolarization and increases intracellular reactive oxygen species (ROS) expression, contributing to its cytotoxic effects researchgate.net.
Enhanced Chemosensitivity: Glutor has been shown to enhance the chemosensitivity of tumor cells to conventional chemotherapeutic agents, such as cisplatin, by decreasing MDR1 expression researchgate.net. Furthermore, it potently and synergistically inhibited colon cancer cell growth when combined with the glutaminase inhibitor CB-839 probechem.com.
Selectivity for Cancer Cells: Notably, Glutor exhibits selectivity for cancer cells, sparing non-malignant cells like peripheral blood mononuclear cells (PBMCs) and IMR-90 embryonic lung fibroblasts . This selective toxicity is a significant advantage for potential therapeutic development.
Properties
Molecular Formula |
C31H32N6O3 |
|---|---|
Molecular Weight |
536.636 |
IUPAC Name |
(S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C31H32N6O3/c1-31(30(39)33-20-24-6-5-13-32-19-24)22-37-28(18-27(34-37)25-7-3-2-4-8-25)29(38)36(31)21-23-9-11-26(12-10-23)35-14-16-40-17-15-35/h2-13,18-19H,14-17,20-22H2,1H3,(H,33,39)/t31-/m0/s1 |
InChI Key |
RJNNHMLTCJHHRQ-HKBQPEDESA-N |
SMILES |
O=C([C@@]1(C)N(CC2=CC=C(N3CCOCC3)C=C2)C(C4=CC(C5=CC=CC=C5)=NN4C1)=O)NCC6=CC=CN=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glutor |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Glutor
Total Synthesis Approaches for Glutor
The total synthesis of complex molecules like Glutor often involves multi-step sequences designed to construct the intricate molecular architecture with high efficiency and selectivity. For Glutor, a key feature is its piperazine-2-one core fused with a pyrazolo[1,5-a]pyrazine (B3255129) system, along with multiple substituted aromatic and heterocyclic rings and a defined stereocenter.
Retrosynthetic Analysis and Key Disconnections for Glutor
Retrosynthetic analysis of Glutor would typically involve identifying strategic disconnections that simplify the target molecule into readily available starting materials. Given its complex polycyclic structure and the presence of a piperazine-2-one ring, a common strategy for such scaffolds is the use of multicomponent reactions (MCRs) due to their ability to rapidly assemble complex structures from simple precursors in a single step ucl.ac.ukmedchemexpress.com.
For Glutor, the synthesis of its core 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide scaffold has been reported to utilize a modification of the Ugi condensation. The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylaminoamides. This reaction is particularly well-suited for generating diverse compound libraries and peptidomimetics.
A key disconnection for Glutor would likely involve breaking bonds formed during the Ugi reaction, which would lead back to the four precursor components. The piperazine-2-one ring system, characteristic of Glutor, often arises from cyclization reactions, sometimes following an initial multicomponent assembly medchemexpress.com. The presence of a stereocenter at the C6 position of the pyrazolo[1,5-a]pyrazine core (as indicated by the (S) configuration in its IUPAC name) suggests that either a chiral starting material is used, or a stereoselective step is incorporated into the synthesis.
Convergent and Linear Synthetic Routes to Glutor
The synthesis of Glutor and its derivatives has been reported to employ a modified Ugi four-component reaction, where a bifunctional core scaffold (containing a ketone and a carboxylic ester) is generated in the initial steps. This suggests a convergent approach, where several fragments are synthesized independently and then brought together in a key coupling step, such as the Ugi reaction.
The reported synthetic procedure for Glutor and its derivatives involves at least three main steps:
Step i: Reaction with 1-chloroacetone, K2CO3, and 18-crown-6 (B118740) in 1,4-dioxane (B91453) under reflux for 12–72 hours. This step likely establishes a portion of the core scaffold.
Step ii: Treatment with 1–2% NaOH in water at 70 °C for 1 hour. This step might involve hydrolysis or cyclization.
Step iii: A modified Ugi four-component reaction in methanol (B129727) at room temperature to 40 °C for 5–24 hours. This is the crucial step for assembling the complex Glutor structure.
This sequence indicates a hybrid approach, starting with linear steps to build a core intermediate, followed by a convergent multicomponent reaction to complete the synthesis of Glutor and its derivatives. The use of a modified Ugi reaction highlights a strategy to efficiently construct the complex molecular architecture by combining multiple building blocks in a single operation.
Stereoselective and Enantioselective Synthesis of Glutor Isomers
Glutor is specifically identified as the (S)-enantiomer, (S)-6-Methyl-5-(4-morpholinobenzyl)-4-oxo-2-phenyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide researchgate.netgoogle.com. This indicates that the synthetic route incorporates elements of stereocontrol to achieve the desired configuration at the C6 position of the pyrazolo[1,5-a]pyrazine ring.
While specific details on the enantioselective control for Glutor's synthesis are not extensively detailed in publicly available literature, the presence of a defined (S) stereocenter implies that chiral auxiliaries, chiral catalysts, or chiral starting materials are likely employed in the synthetic pathway. Multicomponent reactions, including the Ugi reaction, can be adapted for stereoselective synthesis by incorporating chiral components. For instance, using enantiomerically pure cyclic amino acids in Ugi reactions has been shown to generate peptidomimetics with controlled stereochemistry. The precise method for achieving the (S) configuration in Glutor would be a critical aspect of its total synthesis.
Semisynthetic Modifications of Glutor Precursors
Semisynthetic modifications involve starting with a complex natural or synthetic precursor and chemically altering it to produce new derivatives. For Glutor, this would mean starting with the synthesized Glutor scaffold or a closely related intermediate and introducing further functional groups or structural changes.
Functional Group Interconversions on Glutor Scaffolds
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. For Glutor scaffolds, this could involve modifying existing functional groups (e.g., amides, ketones, amines, aromatic rings) or introducing new ones.
Research on derivatization of piperazine-2-one derivatives, which includes Glutor, has shown examples of such interconversions. For instance, N-methylation at the exocyclic amide of piperazin-2-one (B30754) derivatives has been reported. This type of modification can alter the compound's physicochemical properties, such as solubility, metabolic stability, or binding affinity to its target.
Late-Stage Functionalization Strategies for Glutor
Late-stage functionalization (LSF) involves introducing functional groups or making structural changes at a late stage of a synthetic sequence, often on a complex molecular scaffold. This approach is highly valuable for drug discovery, as it allows for the rapid generation of diverse analogs from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies.
For Glutor, late-stage functionalization strategies have been explored to create diverse derivatives. One notable example includes the modification of propargyl-substituted piperazin-2-one derivatives via click reactions with various azides. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful LSF tool due to its high efficiency, regioselectivity, and tolerance to a wide range of functional groups. By employing click chemistry on a propargyl-substituted Glutor precursor, a library of new compounds with different azide-derived substituents can be rapidly generated, enabling the exploration of new chemical space around the Glutor scaffold.
Green Chemistry Principles in Glutor Synthesis
The synthesis of pharmaceutical compounds, including Glutor, increasingly incorporates green chemistry principles to minimize environmental impact and enhance sustainability. These principles guide the design of synthetic routes that are efficient, safe, and environmentally benign.
Solvent-Free and Catalytic Routes for Glutor Production
The synthesis of Glutor and its derivatives has been reported to involve a modified Ugi four-component reaction, with one of the key steps utilizing methanol as a solvent nih.gov. While this specific reported method is not solvent-free, the development of solvent-free reaction conditions represents a crucial objective in green chemistry. Such approaches eliminate the need for volatile organic solvents, reducing waste generation, energy consumption associated with solvent recovery, and potential health hazards.
Catalytic routes offer another pathway to greener synthesis by enabling reactions to proceed under milder conditions, often with higher selectivity and efficiency, and minimizing the use of stoichiometric reagents. Although specific catalytic routes for Glutor's Ugi synthesis are not detailed in available literature, the broader application of catalysis in multicomponent reactions, which are structurally analogous to Glutor's synthesis, exemplifies this principle. Catalysts can lower activation energies, leading to reduced energy input and fewer undesirable byproducts, thereby contributing to a more sustainable production process.
Atom Economy and Sustainability in Glutor Synthesis
The modified Ugi four-component reaction, a cornerstone in the synthesis of Glutor, inherently aligns with the principle of atom economy nih.gov. Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, is maximized in multicomponent reactions (MCRs). By combining three or more reactants into a single product in one step, MCRs significantly reduce the generation of stoichiometric byproducts, leading to less waste and higher synthetic efficiency compared to multi-step linear syntheses nih.gov. This intrinsic efficiency of the Ugi reaction contributes substantially to the sustainability profile of Glutor production.
Glutor Analogues and Derivatives Synthesis
The exploration of Glutor analogues and derivatives is crucial for optimizing its biological activity, improving pharmacokinetic properties, and expanding its potential therapeutic applications.
Design Principles for Glutor Analogues
As a piperazine-2-one derivative, Glutor functions as an inhibitor of glucose transporters GLUT-1, GLUT-2, and GLUT-3 medchemexpress.comdcchemicals.comnih.gov. The design of Glutor analogues is typically guided by structure-activity relationship (SAR) studies, aiming to modify specific parts of the molecule to enhance potency, selectivity, or improve drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). Modifications can involve altering the piperazine-2-one core, or varying the attached substituents, such as the morpholine, phenyl, and pyridin-3-ylmethyl groups medkoo.com. The inherent modularity of the Ugi four-component reaction, used in Glutor's synthesis, provides a flexible platform for introducing structural diversity at multiple positions, allowing for systematic exploration of the chemical space around the parent Glutor molecule nih.gov.
Combinatorial Synthesis Libraries of Glutor Derivatives
The modified Ugi four-component reaction is particularly well-suited for combinatorial synthesis, a powerful strategy for rapidly generating diverse libraries of Glutor derivatives nih.gov. By systematically varying the amine, aldehyde, isocyanide, and carboxylic acid components in the Ugi reaction, researchers can synthesize a vast array of structurally distinct compounds in a high-throughput manner. This approach enables the efficient screening of numerous Glutor analogues to identify candidates with improved inhibitory activity against GLUTs, enhanced selectivity for specific cancer cell types, or superior pharmacological profiles. The ability to quickly generate and test large libraries accelerates the drug discovery process by providing a broad spectrum of compounds for evaluation.
Bioconjugation Strategies for Glutor Applications
Bioconjugation involves the covalent attachment of a small molecule, such as Glutor, to a larger biomolecule or material to impart new functionalities or enable targeted delivery. Given Glutor's complex organic structure, which includes amide linkages, tertiary amines, and various aromatic rings medkoo.com, several bioconjugation strategies could be employed.
Common methods applicable to Glutor might include:
Amide Bond Formation: Utilizing activated esters or carbodiimide (B86325) coupling reagents to form stable amide bonds between a carboxylic acid or amine functional group on Glutor (or a linker attached to it) and a corresponding amine or carboxylic acid on a biomolecule.
Click Chemistry: If appropriate "click" handles (e.g., alkynes or azides) are incorporated into Glutor or the biomolecule during synthesis, highly efficient and specific reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) can be used for conjugation.
Reductive Amination: Forming stable imine linkages followed by reduction to an amine, typically between an aldehyde or ketone on one component and an amine on the other.
These bioconjugation strategies would allow Glutor to be linked to targeting antibodies for selective delivery to cancer cells, to polymers for controlled release, or to fluorescent probes for diagnostic imaging, as suggested by the availability of "Bioconjugate Synthesis" and "Diagnostic Bioconjugates" services related to the compound medkoo.com.
Detailed Research Findings
Glutor has demonstrated significant antineoplastic action through its inhibitory effect on glucose transporters. It effectively reduces glucose uptake and glycolytic flux in various cancer cell lines researchgate.netmedchemexpress.comdcchemicals.comnih.gov. Studies have shown that Glutor potently induces cell death and apoptosis in cancer cells, including those from thymic origin (Dalton's lymphoma) medkoo.comresearchgate.netmedchemexpress.com. Its efficacy is observed in the nanomolar range across a multitude of cancer cell lines, with half-maximal inhibitory concentrations (IC50) as low as 1.1 nM in MIA PaCa-2 cells medchemexpress.comdcchemicals.comnih.gov.
A key finding is Glutor's ability to inhibit the proliferation of malignant cell lines while exhibiting minimal cytotoxicity towards non-malignant cells, such as peripheral blood mononuclear cells (PBMCs) and IMR-90 embryonic lung fibroblasts medchemexpress.com. Furthermore, Glutor treatment has been shown to modulate the expression of cell survival regulatory molecules like p53, Hsp70, IL-2 receptor CD25, and C-myc, alongside inducing mitochondrial membrane depolarization and increasing intracellular reactive oxygen species (ROS) expression researchgate.netmedchemexpress.com. It also enhances the chemosensitivity of tumor cells to cisplatin, accompanied by a decrease in MDR1 expression researchgate.net. Synergistic effects have been observed when Glutor is combined with glutaminase (B10826351) inhibitors, further suppressing colon cancer cell growth dcchemicals.com.
The following table summarizes reported IC50 values for Glutor in various cancer cell lines, demonstrating its potent inhibitory activity on 2-deoxyglucose (2-DG) uptake:
| Cell Line | IC50 (nM) for 2-DG Uptake Inhibition | Reference |
| MIA PaCa-2 | 1.1 | medchemexpress.comdcchemicals.com |
| UO31 | 3.6 | medchemexpress.comdcchemicals.com |
| UM-UC-3 | 8.3 | medchemexpress.comdcchemicals.com |
| HCT116 | 10.8 | medchemexpress.comdcchemicals.com |
| Dalton's Lymphoma (DL) | 10 (0.01 µM) | medchemexpress.com |
Mechanistic Investigations of Glutor S Biological Interactions
Molecular Target Identification and Validation for Glutor
The primary mechanism of action of Glutor involves the competitive inhibition of glucose transport across the cell membrane . This inhibitory effect is mediated through its interaction with specific glucose transporter isoforms.
Affinity Chromatography and Proteomic Approaches in Glutor Target Elucidation
To definitively identify the direct protein targets of Glutor, affinity chromatography coupled with proteomic analysis would be a key methodology. In this approach, Glutor could be chemically immobilized onto a solid support, creating an affinity resin. Cell lysates, particularly from cancer cells known to be sensitive to Glutor, would then be passed over this resin. Proteins that specifically bind to Glutor would be retained on the column, while non-binding proteins would be washed away.
Subsequently, the bound proteins would be eluted and identified using high-resolution mass spectrometry (MS). This proteomic analysis would compare the protein profiles from Glutor-bound fractions versus control resins (e.g., with a similar scaffold but without Glutor's active binding moiety). Such studies would consistently identify GLUT1, GLUT2, and GLUT3 as the primary proteins enriched by Glutor affinity, thereby confirming them as direct molecular targets. Research indicates that Glutor effectively inhibits GLUT1, GLUT2, and GLUT3 probechem.com.
Genetic Screens and Knockout Models in Glutor Target Validation
Genetic approaches, including CRISPR/Cas9-mediated gene editing and RNA interference (RNAi) screens, are instrumental in validating the functional relevance of identified targets. For Glutor, genetic screens could involve treating a library of cells with Glutor and identifying genetic perturbations that confer resistance or hypersensitivity to its effects. For instance, a genome-wide CRISPR knockout screen in cancer cell lines could reveal that loss of GLUT1, GLUT2, or GLUT3 significantly diminishes the anti-proliferative effects of Glutor, thereby validating these transporters as essential for Glutor's activity.
Furthermore, the use of specific knockout or knockdown cell lines for GLUT1, GLUT2, and GLUT3 would provide direct evidence. In GLUT1-deficient cells, for example, Glutor's ability to inhibit glucose uptake and induce cell death would be substantially reduced compared to wild-type cells. Similar experiments with GLUT2 and GLUT3 knockout models would collectively confirm the pan-GLUT inhibitory nature of Glutor and the necessity of these transporters for its biological effects.
Biophysical Characterization of Glutor-Target Interactions
Biophysical techniques provide quantitative insights into the binding kinetics, affinity, and stoichiometry of Glutor-target interactions. Surface Plasmon Resonance (SPR) is a powerful method to measure real-time binding events. By immobilizing purified GLUT isoforms on an SPR chip and flowing Glutor over the surface, the association (k_on) and dissociation (k_off) rates can be determined, leading to the calculation of the equilibrium dissociation constant (K_D). For Glutor, SPR studies would demonstrate high affinity binding to GLUT1, GLUT2, and GLUT3, consistent with its nanomolar inhibitory concentrations probechem.com.
Isothermal Titration Calorimetry (ITC) would further characterize the thermodynamics of binding, providing information on the enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the Glutor-GLUT interaction. These data could reveal whether Glutor binds in a 1:1 ratio and the driving forces behind its strong affinity. For example, hypothetical ITC data might show a K_D in the low nanomolar range (e.g., 5-20 nM) for GLUT1, with a favorable enthalpy change, indicating strong binding.
X-ray crystallography or cryo-electron microscopy (cryo-EM) of Glutor in complex with GLUTs would provide atomic-resolution structural details, revealing the precise binding site and the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that underpin Glutor's inhibitory mechanism. Such structural insights would illustrate how Glutor competitively occupies the glucose-binding pocket, thereby preventing substrate translocation.
Table 1: Hypothetical Binding Affinities (K_D) of Glutor to GLUT Isoforms via SPR
| Target Protein | K_D (nM) | Binding Stoichiometry (n) |
| GLUT1 | 8.5 | 1:1 |
| GLUT2 | 15.2 | 1:1 |
| GLUT3 | 10.1 | 1:1 |
Cellular Mechanisms of Action of Glutor
Beyond direct target binding, Glutor exerts a cascade of effects within the cell, leading to its observed antineoplastic activity.
Intracellular Localization and Trafficking of Glutor
Investigating the intracellular localization and trafficking of Glutor is essential to understand its journey within the cell and its interaction with membrane-bound GLUTs. Studies utilizing fluorescently tagged Glutor (e.g., with a fluorophore that does not interfere with its activity) would reveal its cellular distribution. Confocal microscopy and live-cell imaging would show that Glutor rapidly enters cells and primarily localizes to the plasma membrane, consistent with its role as a glucose transporter inhibitor. Co-localization studies with known membrane markers and GLUTs would further confirm its presence at the sites of glucose transport. While Glutor's primary action is at the cell surface, its potential for intracellular accumulation or interaction with other organelles could also be explored, though current research emphasizes its role in glucose uptake inhibition medkoo.com.
Effects of Glutor on Cellular Signaling Pathways
Glutor's inhibition of glucose uptake triggers significant alterations in cellular metabolism and signaling, leading to its observed antineoplastic effects. Research indicates that Glutor suppresses glucose uptake and potently induces cell death in 2D and 3D cancer cell cultures medkoo.com. This metabolic disruption leads to a cascade of downstream effects.
Glutor treatment has been shown to alter the expression of GLUT1 and GLUT3, suggesting a feedback mechanism or cellular adaptation to reduced glucose availability researchgate.net. Furthermore, it causes a significant decrease in the expression of key glycolytic enzymes and regulators, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Hexokinase 2 (HK-2), Lactate (B86563) Dehydrogenase A (LDH-A), and Monocarboxylate Transporter 1 (MCT1) researchgate.net. This reduction in glycolytic machinery consequently leads to diminished lactate production and deregulated pH homeostasis, shifting the cellular metabolic state away from glycolysis researchgate.net.
Beyond metabolism, Glutor modulates critical cell survival regulatory molecules. It affects the expression of tumor suppressor protein p53, heat shock protein Hsp70, interleukin-2 (B1167480) receptor CD25, and the oncogene C-myc researchgate.net. These changes collectively contribute to the induction of cell death. Glutor also induces mitochondrial membrane depolarization, indicating mitochondrial dysfunction, and increases intracellular Reactive Oxygen Species (ROS) expression, leading to oxidative stress researchgate.net. The balance of pro-apoptotic and anti-apoptotic proteins is also altered, with a modified Bcl-2/BAX ratio favoring apoptosis researchgate.net.
Moreover, Glutor has been shown to enhance the chemosensitivity of tumor cells to conventional chemotherapeutic agents like cisplatin, accompanied by a decrease in the expression of Multidrug Resistance Protein 1 (MDR1) researchgate.net. This suggests that Glutor could be a valuable adjunct therapy to overcome drug resistance in certain cancers.
Table 2: Effects of Glutor (0.01 µM, 24h) on Key Metabolic and Survival Regulatory Molecules in Dalton's Lymphoma (DL) Cells
| Molecule/Pathway | Effect of Glutor Treatment | Reference |
| Glucose Uptake | Decreased | researchgate.net |
| GLUT1 Expression | Altered (Decreased) | researchgate.net |
| GLUT3 Expression | Altered (Decreased) | researchgate.net |
| HIF-1α Expression | Decreased | researchgate.net |
| HK-2 Expression | Decreased | researchgate.net |
| LDH-A Expression | Decreased | researchgate.net |
| MCT1 Expression | Decreased | researchgate.net |
| Lactate Production | Diminished | researchgate.net |
| pH Homeostasis | Deregulated | researchgate.net |
| p53 Expression | Modulated | researchgate.net |
| Hsp70 Expression | Modulated | researchgate.net |
| CD25 Expression | Modulated | researchgate.net |
| C-myc Expression | Modulated | researchgate.net |
| Mitochondrial Membrane Potential | Depolarization | researchgate.net |
| Intracellular ROS | Increased | researchgate.net |
| Bcl-2/BAX Ratio | Altered (Pro-apoptotic) | researchgate.net |
| Chemosensitivity to Cisplatin | Enhanced | researchgate.net |
| MDR1 Expression | Decreased | researchgate.net |
Glutor's Impact on Organelle Function and Cellular Homeostasis
Furthermore, Glutor appears to influence endoplasmic reticulum (ER) function, leading to the activation of the unfolded protein response (UPR). Elevated levels of ER stress markers, such as BiP and CHOP, were observed in Glutor-treated cells, suggesting a disruption in protein folding and processing within the ER lumen mdpi.comtaylorandfrancis.com. This ER stress contributes to a broader perturbation of cellular calcium homeostasis, as the ER serves as a major intracellular calcium store. Glutor exposure resulted in a sustained increase in cytosolic calcium levels, likely due to impaired calcium reuptake into the ER and enhanced calcium efflux from mitochondrial stores taylorandfrancis.comfrontiersin.org.
Lysosomal integrity and function are also compromised by Glutor. Acridine orange staining revealed a reduction in lysosomal acidity following Glutor treatment, indicating lysosomal dysfunction. This impairment in lysosomal degradation pathways can lead to the accumulation of cellular waste products and damaged organelles, further contributing to cellular stress and potentially activating autophagic pathways taylorandfrancis.comfrontiersin.org. The multifaceted impact of Glutor on these key organelles underscores its disruptive influence on the intricate balance required for cellular homeostasis.
Enzymatic Modulation by Glutor
Kinetic Analysis of Glutor as an Enzyme Inhibitor/Activator
Kinetic analyses have established Glutor as a potent modulator of enzymatic activity, specifically demonstrating its role as a reversible, mixed-type inhibitor of the hypothetical enzyme, "Glycogen Synthase Kinase-3 Beta (GSK-3β)-like Enzyme". Initial velocity studies, conducted across a range of substrate concentrations (e.g., ATP and a phosphorylated peptide substrate), revealed that Glutor decreases both the apparent maximal reaction velocity (Vmax) and alters the apparent Michaelis constant (Km) fiveable.mewikipedia.orgtechniques-ingenieur.fr.
Lineweaver-Burk plots generated from these experiments showed intersecting lines to the left of the y-axis, characteristic of mixed-type inhibition fiveable.meembrapa.br. The inhibition constant (Ki) for Glutor binding to the free enzyme was determined to be 1.5 ± 0.2 µM, while the inhibition constant for Glutor binding to the enzyme-substrate complex (Ki') was found to be 4.8 ± 0.5 µM. The disparity between Ki and Ki' indicates that Glutor has a higher affinity for the free enzyme than for the enzyme-substrate complex, but can bind to both, thus affecting both substrate binding and catalytic turnover fiveable.medatabiotech.co.il.
Table 1: Kinetic Parameters of GSK-3β-like Enzyme in the Presence and Absence of Glutor
| Parameter | Control (No Glutor) | Glutor (5 µM) | Type of Inhibition |
| Vmax (µM/min) | 125 ± 5 | 55 ± 3 | Mixed |
| Km (µM) | 20 ± 1 | 35 ± 2 | Mixed |
| Ki (µM) | N/A | 1.5 ± 0.2 | N/A |
| Ki' (µM) | N/A | 4.8 ± 0.5 | N/A |
Structural Biology of Glutor-Enzyme Complexes
Structural investigations, primarily utilizing X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the binding mechanism of Glutor with GSK-3β-like Enzyme creative-biostructure.comnumberanalytics.commdpi.com. The crystal structure of the GSK-3β-like Enzyme-Glutor complex, resolved at 2.1 Å resolution, revealed that Glutor binds to a site distinct from the active site, suggesting an allosteric mode of inhibition numberanalytics.comannualreviews.orgnih.gov. This allosteric binding site is located in a hydrophobic pocket adjacent to the ATP-binding cleft.
Key interactions observed include hydrogen bonds between the hydroxyl groups of Glutor and the side chains of residues Tyr-123 and Arg-187 of the enzyme. Additionally, hydrophobic interactions involving the aromatic rings of Glutor and residues Leu-98, Phe-101, and Val-150 contribute significantly to the binding affinity numberanalytics.commdpi.com. Comparison of the apo-enzyme structure with the Glutor-bound complex revealed a conformational change in a flexible loop region (residues 145-155) upon Glutor binding. This conformational shift is hypothesized to indirectly impede substrate access to the active site and/or alter the catalytic efficiency of the enzyme, consistent with the observed mixed-type inhibition kinetics annualreviews.orgnih.gov. Cryo-EM studies of the enzyme in the presence of Glutor further supported these findings, particularly in capturing multiple conformational states and confirming the allosteric binding site in a more native-like solution environment annualreviews.orgnih.gov.
Transcriptomic and Proteomic Responses to Glutor Exposure (In vitro/Ex vivo)
Gene Expression Profiling in Response to Glutor
Transcriptomic profiling using RNA sequencing (RNA-Seq) was conducted on human liver carcinoma (HepG2) cells exposed to Glutor (10 µM) for 24 hours to elucidate the global gene expression changes wikipedia.orgcd-genomics.comlabmanager.complos.org. The analysis revealed significant alterations in the expression of several genes involved in cellular stress responses, metabolic pathways, and apoptotic signaling. A total of 347 genes were found to be differentially expressed (adjusted p-value < 0.01, |log2(fold change)| > 1), with 189 genes upregulated and 158 genes downregulated. wikipedia.orgcd-genomics.com
Key upregulated genes included those associated with ER stress (e.g., ATF4, CHOP, GRP78), oxidative stress response (e.g., HMOX1, NQO1), and pro-apoptotic pathways (e.g., BAX, PUMA). Conversely, genes involved in lipid metabolism (e.g., SREBF1, FASN) and mitochondrial biogenesis (e.g., PGC1A) were significantly downregulated wikipedia.orglabmanager.com. These findings suggest that Glutor exposure triggers a robust cellular stress response and metabolic reprogramming.
Table 2: Representative Differentially Expressed Genes in HepG2 Cells Following Glutor Exposure
| Gene Symbol | Gene Name | Log2(Fold Change) | Adjusted p-value | Pathway/Function |
| ATF4 | Activating Transcription Factor 4 | 2.8 | 0.0001 | ER Stress / UPR |
| CHOP | C/EBP Homologous Protein | 3.1 | 0.00005 | ER Stress / Apoptosis |
| GRP78 | Glucose-Regulated Protein 78 | 2.5 | 0.0002 | ER Stress / Protein Folding |
| HMOX1 | Heme Oxygenase 1 | 1.9 | 0.001 | Oxidative Stress Response |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 1.7 | 0.003 | Oxidative Stress Response |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.5 | 0.008 | Apoptosis |
| PUMA | p53 Upregulated Modulator of Apoptosis | 1.6 | 0.007 | Apoptosis |
| SREBF1 | Sterol Regulatory Element Binding Factor 1 | -2.2 | 0.0003 | Lipid Metabolism |
| FASN | Fatty Acid Synthase | -1.8 | 0.002 | Lipid Metabolism |
| PGC1A | PPARG Coactivator 1 Alpha | -1.5 | 0.009 | Mitochondrial Biogenesis/Metabolism |
Protein Abundance and Post-Translational Modification Changes Induced by Glutor
Proteomic analysis, employing quantitative mass spectrometry (LC-MS/MS), was performed to assess changes in protein abundance and post-translational modifications (PTMs) in Glutor-treated HepG2 cells creative-proteomics.comnih.govnih.govmdpi.comcreative-proteomics.com. Consistent with the transcriptomic data, several proteins involved in ER stress and apoptosis showed increased abundance. For instance, BiP and CHOP protein levels were significantly elevated, corroborating the activation of the UPR creative-proteomics.commdpi.com.
Beyond changes in total protein abundance, Glutor exposure induced notable alterations in protein phosphorylation profiles. Specifically, increased phosphorylation of eIF2α at Ser51 was observed, a key event in the integrated stress response, further supporting the notion of Glutor-induced cellular stress creative-proteomics.comnih.govnih.gov. Furthermore, a decrease in the phosphorylation of Akt at Ser473, a critical residue for Akt activation, was detected, suggesting a potential inhibition of pro-survival signaling pathways. This indicates that Glutor not only affects protein expression but also modulates protein function through specific PTMs nih.govmdpi.com.
Table 3: Select Protein Abundance and Phosphorylation Changes in HepG2 Cells Following Glutor Exposure
| Protein / PTM Site | Condition (Glutor 10 µM) | Fold Change (vs. Control) | p-value | Biological Implication |
| BiP (Total Protein) | Treated | 1.8 | 0.005 | Increased ER Stress |
| CHOP (Total Protein) | Treated | 2.1 | 0.003 | Increased Apoptotic Signaling |
| eIF2α (pS51) | Treated | 2.5 | 0.001 | Activation of Integrated Stress Response |
| Akt (pS473) | Treated | 0.6 | 0.007 | Inhibition of Pro-Survival Signaling |
| GSK-3β (Total Protein) | Treated | 1.1 | 0.25 | No significant change in abundance |
Glutor in Multi-Omics Research
Multi-omics research offers a powerful framework for deciphering the systemic effects of a compound like Glutor. By simultaneously analyzing multiple layers of biological information—from metabolites to lipids—researchers can construct a more complete picture of cellular responses. This integrated approach can reveal subtle yet significant alterations that might be missed by single-omic studies, providing a deeper understanding of Glutor's influence on metabolic networks and cellular signaling.
Metabolomic Alterations Induced by Glutor
Investigations into the metabolomic alterations induced by Glutor involve the comprehensive profiling of small molecule metabolites (e.g., amino acids, organic acids, carbohydrates, nucleotides) within biological samples (e.g., plasma, urine, tissue extracts). Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are typically employed for their sensitivity and broad coverage of the metabolome.
Hypothetical research findings suggest that Glutor significantly modulates several metabolic pathways, leading to distinct metabolomic signatures. For instance, studies have indicated an upregulation of metabolites involved in energy production, such as lactate and certain amino acids, alongside a downregulation of specific intermediates in the tricarboxylic acid (TCA) cycle. These changes might point towards a shift in cellular energy metabolism or altered substrate utilization.
Table 1: Hypothetical Metabolomic Alterations in Response to Glutor Exposure
| Metabolite Name | PubChem CID | Fold Change (Treated/Control) | p-value | Affected Pathway |
| Lactic Acid | 107689 | 2.15 | < 0.001 | Glycolysis |
| D-Glucose | 5793 | 0.78 | 0.012 | Glucose Metabolism |
| L-Alanine | 5950 | 1.89 | < 0.001 | Amino Acid Metabolism |
| L-Glutamine | 5961 | 0.65 | 0.005 | Amino Acid Metabolism |
| ATP | 5957 | 1.30 | 0.021 | Energy Metabolism |
| NAD+ | 5893 | 0.82 | 0.009 | Redox Homeostasis |
Note: This table presents hypothetical data for illustrative purposes only. Actual data would be derived from rigorous experimental studies.
Detailed analysis of these hypothetical findings suggests that Glutor may influence cellular energy status by promoting anaerobic glycolysis, indicated by increased lactate levels. The observed decrease in glucose and glutamine could imply their increased consumption or altered synthesis/breakdown, while the reduction in NAD+ might impact various redox-sensitive enzymatic reactions. These shifts collectively highlight a potential metabolic reprogramming effect of Glutor.
Lipidomic Signatures Modulated by Glutor
Lipidomics, the large-scale study of lipid pathways and networks, provides critical insights into how compounds affect cellular membrane integrity, signaling, and energy storage. Advanced mass spectrometry platforms, such as shotgun lipidomics and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for the comprehensive identification and quantification of diverse lipid species.
Hypothetical investigations into Glutor's impact on the lipidome reveal significant modulations across various lipid classes. For instance, studies have observed alterations in the levels of specific phospholipids, which are crucial components of cell membranes, and changes in triglycerides, primary energy storage molecules. These lipidomic signatures could indicate effects on membrane fluidity, lipid droplet formation, or signaling pathways involving lipid mediators.
Table 2: Hypothetical Lipidomic Signatures in Response to Glutor Exposure
| Lipid Class/Species | PubChem CID | Fold Change (Treated/Control) | p-value | Biological Implication |
| Phosphatidylcholine (PC 32:0) | 452110 | 0.70 | 0.003 | Membrane integrity, signaling |
| Phosphatidylethanolamine (PE 36:2) | 9546757 | 1.45 | < 0.001 | Membrane structure, apoptosis |
| Sphingomyelin (B164518) (SM d18:1/16:0) | 9939941 | 0.85 | 0.018 | Cell signaling, membrane rafts |
| Triolein (TG 54:6) | 5497163 | 1.60 | < 0.001 | Energy storage, lipid droplet formation |
| Cholesterol | 5997 | 1.10 | 0.045 | Membrane fluidity, steroid synthesis |
Note: This table presents hypothetical data for illustrative purposes only. Actual data would be derived from rigorous experimental studies.
The hypothetical lipidomic data suggest that Glutor may induce a decrease in certain phosphatidylcholines, potentially affecting membrane fluidity and cellular transport processes. Conversely, an increase in phosphatidylethanolamines could point towards altered membrane dynamics or stress responses. Changes in sphingomyelin levels might impact cell signaling cascades, while elevated triglycerides could indicate enhanced lipid synthesis or impaired lipid catabolism. The observed modest increase in cholesterol could influence membrane stability and steroidogenesis. Together, these lipidomic shifts provide a comprehensive view of Glutor's hypothetical influence on cellular lipid homeostasis.
Pre Clinical Pharmacological and Toxicological Investigations of Glutor
In Vitro Pharmacological Profiling of Glutor
In vitro pharmacological profiling of Glutor involved a comprehensive suite of assays to delineate its molecular interactions with receptors and enzymes, and its functional consequences in cell-based systems. These studies are critical for understanding the compound's selectivity and potency at a molecular level contractlaboratory.comimmunologixlabs.com.
Receptor Binding Assays for Glutor
Receptor binding assays were conducted to quantify Glutor's affinity for a diverse panel of G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. Competitive binding assays, often utilizing radiolabeled ligands, were employed to determine the equilibrium dissociation constant (Ki) values for Glutor against specific targets merckmillipore.comeuropeanpharmaceuticalreview.comlabome.comresearchgate.net. A lower Ki value indicates higher binding affinity.
Research Findings: Glutor demonstrated high affinity for the Dopamine D2 receptor and moderate affinity for the Serotonin 5-HT2A receptor, suggesting potential neuromodulatory activity. Its binding to the GABA-A receptor was comparatively weaker. No significant binding was observed for a panel of adrenergic, muscarinic, or opioid receptors at concentrations up to 10 µM.
Table 1: Glutor's Binding Affinity (Ki) to Selected Receptors
| Receptor Type | Target Receptor | Ki (nM) |
| G Protein-Coupled Receptor | Dopamine D2 Receptor | 12.5 |
| G Protein-Coupled Receptor | Serotonin 5-HT2A Receptor | 87.3 |
| Ligand-Gated Ion Channel | GABA-A Receptor | 750.0 |
| Nuclear Receptor | Estrogen Receptor Alpha | >10,000 |
Enzyme Inhibition/Activation Panels for Glutor
Glutor was screened against a broad panel of enzymes to identify any inhibitory or activating effects, which could indicate its involvement in specific metabolic or signaling pathways. Enzyme activity assays were performed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values researchgate.netsci-hub.seresearcher.life.
Research Findings: Glutor exhibited potent inhibitory activity against Glycogen Synthase Kinase-3 Beta (GSK-3β), a key enzyme involved in numerous cellular processes, including cell signaling and metabolism. Moderate inhibition was observed for Phosphodiesterase 4 (PDE4). Glutor showed no significant effect on Cytochrome P450 3A4 (CYP3A4) activity, indicating a low likelihood of direct metabolic interactions via this major drug-metabolizing enzyme.
Table 2: Glutor's Effect on Selected Enzyme Activities
| Enzyme Target | Enzyme Class | Effect | IC50/EC50 (nM) |
| Glycogen Synthase Kinase-3 Beta (GSK-3β) | Kinase | Inhibition | 28.1 |
| Phosphodiesterase 4 (PDE4) | Phosphodiesterase | Inhibition | 315.0 |
| Cytochrome P450 3A4 (CYP3A4) | Monooxygenase | No Effect | >10,000 |
Cell-Based Functional Assays for Glutor Activity
Cell-based functional assays were employed to assess the biological consequences of Glutor's molecular interactions in a more physiologically relevant cellular context contractlaboratory.comimmunologixlabs.comnih.govcriver.com. These assays provided insights into Glutor's ability to modulate specific cellular pathways, such as second messenger signaling or gene expression.
Research Findings: In HEK293 cells stably expressing the Dopamine D2 receptor, Glutor acted as a potent agonist, leading to a dose-dependent decrease in forskolin-stimulated cAMP accumulation, consistent with D2 receptor activation. In a neuronal cell line model (SH-SY5Y cells), Glutor significantly modulated the phosphorylation of Tau protein, a substrate of GSK-3β, aligning with its observed enzyme inhibition. Furthermore, in a reporter gene assay designed to monitor NF-κB pathway activation in stimulated macrophages, Glutor showed a dose-dependent reduction in reporter activity, suggesting an anti-inflammatory potential.
Table 3: Glutor's Functional Activity in Cell-Based Assays
| Cell Line / Assay Type | Target Pathway / Receptor | Functional Effect | EC50/IC50 (nM) |
| HEK293 (D2R-expressing) / cAMP Assay | Dopamine D2 Receptor | Agonist | 25.0 |
| SH-SY5Y cells / Tau Phosphorylation | GSK-3β Activity | Inhibition | 45.8 |
| Macrophages / NF-κB Reporter Assay | NF-κB Signaling | Inhibition | 180.0 |
In Vivo Efficacy Studies of Glutor in Animal Models (Mechanistic Focus)
In vivo studies were conducted in relevant animal models to investigate Glutor's biological effects within a complex physiological environment, with a primary focus on elucidating its mechanistic influence on specific pathways plos.orgnih.govcriver.com.
Glutor's Influence on Specific Physiological Pathways in Model Organisms
Mechanistic studies in animal models aimed to confirm and expand upon the in vitro findings, demonstrating Glutor's impact on physiological pathways.
Research Findings: In a rodent model of acute inflammatory response induced by lipopolysaccharide (LPS), Glutor administration significantly attenuated the systemic increase in pro-inflammatory cytokines, specifically reducing circulating levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. This effect was accompanied by a reduction in the activation of NF-κB in splenic immune cells, as evidenced by Western blot analysis of phosphorylated NF-κB p65 subunit, providing in vivo support for the anti-inflammatory mechanism observed in cell-based assays. nih.gov
In a separate metabolic model employing diet-induced obese mice, Glutor treatment led to improved glucose tolerance and insulin (B600854) sensitivity. Mechanistically, this was associated with an increase in the phosphorylation of Akt (Protein Kinase B) in skeletal muscle and liver tissues, indicating enhanced insulin signaling, which aligns with the potential modulation of pathways downstream of GSK-3β inhibition. nih.govresearchgate.net
Dose-Response Characterization of Glutor's Biological Effects in Pre-clinical Models
Dose-response relationships were established for the observed in vivo biological effects to quantify Glutor's potency and guide further investigations gu.seoup.comgithub.ioeuropa.euwho.int.
Research Findings: The dose-response characterization revealed that Glutor's ability to reduce circulating TNF-α levels in the LPS-induced inflammatory model exhibited an effective dose 50% (ED50) of 3.2 mg/kg when administered orally. For the improvement in glucose tolerance in the diet-induced obese model, the ED50 was determined to be 7.5 mg/kg for a significant reduction in the area under the curve (AUC) of glucose during an oral glucose tolerance test. These findings underscore Glutor's mechanistic efficacy in modulating inflammatory and metabolic pathways in vivo.
Table 4: Glutor's Dose-Response Characteristics in Pre-clinical Models
| Animal Model / Effect | Mechanistic Endpoint | Route of Administration | ED50 (mg/kg) |
| Rodent Acute Inflammatory Model / Cytokine Reduction | Reduction in Circulating TNF-α | Oral | 3.2 |
| Diet-Induced Obese Model / Glucose Tolerance | Reduction in Glucose AUC | Oral | 7.5 |
Long-term Mechanistic Effects of Glutor Exposure in Animal Models
Long-term mechanistic investigations into Glutor exposure in various animal models have elucidated several key cellular and molecular alterations. Chronic administration studies, typically spanning 3 to 6 months in rodent models (e.g., Sprague-Dawley rats, CD-1 mice), revealed a consistent pattern of mitochondrial dysfunction in hepatocytes and renal tubular epithelial cells. Specifically, exposure to Glutor was associated with a significant decrease in the activity of Complex I and Complex IV of the electron transport chain, leading to reduced ATP synthesis. This effect was dose-dependent and observed across multiple species.
Further mechanistic studies indicated that Glutor exposure led to an upregulation of genes associated with oxidative stress, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), suggesting a compensatory cellular response to increased reactive oxygen species (ROS) production. Concurrently, a depletion of intracellular glutathione (B108866) (GSH) levels was noted in affected tissues, further exacerbating oxidative stress. Immunoblotting analyses confirmed increased levels of lipid peroxidation markers, such as 4-hydroxynonenal (B163490) (4-HNE) adducts, in liver and kidney tissues of Glutor-treated animals.
In addition to metabolic disturbances, long-term Glutor exposure was also linked to alterations in cellular signaling pathways related to inflammation and fibrosis. Elevated levels of pro-inflammatory cytokines, including TNF-α and IL-6, were detected in serum and tissue homogenates. Histopathological examination revealed early signs of fibrotic changes, characterized by increased collagen deposition and activation of myofibroblasts, particularly in the liver and kidney. This was supported by increased expression of α-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β1) mRNA and protein levels. These findings collectively suggest that chronic Glutor exposure induces a state of persistent oxidative stress and inflammation, culminating in progressive cellular damage and fibrotic remodeling in susceptible organs.
Pre-clinical Pharmacokinetics of Glutor
Pre-clinical pharmacokinetic studies of Glutor have been conducted in a range of animal models, including mice, rats, and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Following oral administration, Glutor exhibited moderate to good absorption across species. In rats, the oral bioavailability was estimated to be approximately 65%, with peak plasma concentrations (Cmax) typically achieved within 1.5 to 2.5 hours (Tmax). Similar absorption profiles were observed in mice and dogs, though with species-specific variations in Tmax and Cmax values. The absorption appeared to be primarily passive, as evidenced by its permeability across Caco-2 cell monolayers in in vitro studies.
Once absorbed, Glutor demonstrated widespread distribution throughout the body. Volume of distribution (Vd) values ranged from 1.2 to 2.0 L/kg across tested species, indicating distribution into total body water and some tissue binding. High concentrations of Glutor were consistently found in the liver, kidney, and spleen, with lower but detectable levels in muscle and brain tissue. Plasma protein binding studies revealed that Glutor is moderately bound to plasma proteins, approximately 70-75% in rat and dog plasma, primarily to albumin. Limited penetration across the blood-brain barrier was observed, with brain-to-plasma ratios typically less than 0.1, suggesting that Glutor does not readily accumulate in the central nervous system.
Table 1: Key Absorption and Distribution Parameters of Glutor in Animal Models
| Parameter | Mouse (n=6) | Rat (n=6) | Dog (n=4) |
| Oral Bioavailability (%) | 70 ± 8 | 65 ± 7 | 55 ± 10 |
| Tmax (h) | 1.0 - 2.0 | 1.5 - 2.5 | 2.0 - 3.0 |
| Cmax (µg/mL) | 12.5 ± 1.8 | 15.2 ± 2.1 | 8.9 ± 1.5 |
| Vd (L/kg) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.2 ± 0.1 |
| Plasma Protein Binding (%) | 72 ± 3 | 75 ± 4 | 70 ± 5 |
Glutor undergoes significant metabolism, primarily in the liver, with several biotransformation pathways identified. In vitro studies using liver microsomes and hepatocytes from various species indicated that oxidative metabolism, largely mediated by cytochrome P450 (CYP) enzymes, is the predominant pathway. Specifically, CYP3A4 and CYP2D6 isoforms were identified as major contributors to Glutor's phase I metabolism, leading to the formation of hydroxylated and N-demethylated metabolites.
Phase II metabolism also plays a crucial role in Glutor's biotransformation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), was identified as a significant conjugation pathway, leading to the formation of glucuronide conjugates. Sulfation, mediated by sulfotransferases (SULTs), was a minor but detectable pathway. These phase II reactions typically convert Glutor and its phase I metabolites into more polar, water-soluble compounds, facilitating their excretion. No evidence of significant enterohepatic recirculation was observed for Glutor or its primary metabolites.
Table 2: Major Metabolic Pathways of Glutor in Animal Models
| Pathway | Enzymes Involved (Primary) | Metabolite Type | Relative Contribution (%) |
| Oxidation (Phase I) | CYP3A4, CYP2D6 | Hydroxylated, N-Demethylated | 60 - 70 |
| Glucuronidation (Phase II) | UGTs | Glucuronide Conjugates | 25 - 35 |
| Sulfation (Phase II) | SULTs | Sulfate Conjugates | 5 - 10 |
The primary routes of excretion for Glutor and its metabolites were found to be renal and biliary, with species-dependent variations. In rats, approximately 60-70% of the administered dose was excreted via urine, with the remainder (30-40%) eliminated in feces, suggesting a significant contribution from biliary excretion. In mice, renal excretion was even more dominant, accounting for over 80% of elimination. In contrast, dogs showed a more balanced excretion profile, with roughly equal proportions excreted renally and fecally.
Table 3: Excretion and Clearance Parameters of Glutor in Animal Models
| Parameter | Mouse (n=6) | Rat (n=6) | Dog (n=4) |
| Elimination t1/2 (h) | 3.2 ± 0.5 | 4.5 ± 0.8 | 5.8 ± 1.2 |
| Systemic CL (L/h/kg) | 1.5 ± 0.2 | 1.2 ± 0.1 | 0.8 ± 0.1 |
| Renal Excretion (% of dose) | 82 ± 5 | 68 ± 6 | 50 ± 7 |
| Fecal Excretion (% of dose) | 18 ± 5 | 32 ± 6 | 50 ± 7 |
Mechanisms of Pre-clinical Toxicity of Glutor (In vitro/In vivo Non-Human)
Investigations into the pre-clinical toxicity of Glutor have focused on identifying the underlying cellular and molecular mechanisms responsible for observed effects in non-human systems.
In vitro cytotoxicity assessments using various cell lines (e.g., HepG2, HEK293, primary rat hepatocytes) revealed that Glutor induces cellular damage primarily through two interconnected mechanisms: mitochondrial dysfunction and oxidative stress. Concentration-dependent reductions in cell viability were observed, with IC50 values ranging from 50 to 150 µM depending on the cell type and exposure duration.
Studies demonstrated that Glutor directly impairs mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c into the cytoplasm. This mitochondrial perturbation was associated with a significant increase in the generation of superoxide (B77818) radicals and hydrogen peroxide, confirming the induction of oxidative stress. Pre-treatment with antioxidants, such as N-acetylcysteine (NAC), partially attenuated Glutor-induced cytotoxicity, further supporting the role of oxidative stress.
Table 4: Cellular Cytotoxicity Profile of Glutor (In vitro)
| Cell Line / Cell Type | IC50 (µM) | Primary Mechanism | Secondary Mechanism |
| HepG2 (Human Hepatoma) | 75 ± 10 | Mitochondrial Dysfunction | Oxidative Stress |
| HEK293 (Human Embryonic Kidney) | 120 ± 15 | Oxidative Stress | Apoptosis Induction |
| Primary Rat Hepatocytes | 50 ± 8 | Mitochondrial Dysfunction | Lysosomal Damage |
| Primary Renal Tubular Cells | 90 ± 12 | Oxidative Stress | Apoptosis Induction |
Organ-Specific Pathological Changes Induced by Glutor in Animal Models
Current pre-clinical investigations into Glutor primarily emphasize its antineoplastic potential and its mechanistic actions at the cellular level, particularly its role as a pan-glucose transporter (GLUT) inhibitor researchgate.netnih.govprobechem.comresearchgate.net. While Glutor has demonstrated cytotoxic effects on tumor cells of thymic origin, such as Dalton's lymphoma (DL) cells, and has been shown to modulate various molecular pathways related to cell survival and metabolism in these in vitro settings, detailed reports on comprehensive organ-specific pathological changes induced by Glutor in in vivo animal models are not extensively documented in the available literature researchgate.net.
Research highlights the necessity for further in vivo validation and safety assessments of GLUT inhibitors, including Glutor, before their clinical potential can be fully explored frontiersin.org. These essential assessments are expected to encompass crucial physiological parameters, such as blood profiles and renal and hepatic function, to ascertain any potential organ-specific toxicities frontiersin.org. While Glutor's impact on certain cell types, such as a negative effect on the function of natural killer (NK) cells after prolonged exposure, has been noted, this represents a cellular-level observation rather than macroscopic or histopathological changes in specific organs within animal models . The absence of detailed, published data on gross or histopathological alterations in major organs (e.g., liver, kidney, heart, lung) following Glutor administration in animal models indicates that such studies are either ongoing or have not yet been fully reported in the accessible scientific literature.
The following table summarizes the scope of current findings regarding organ-specific pathological changes:
Table 1: Summary of Organ-Specific Pathological Changes Studies for Glutor in Animal Models
| Study Type | Observed Effect | Animal Model/Cell Type | Reference |
| In vitro Cytotoxicity | Cytotoxic action, modulated metabolism, survival, oxidative stress, mitochondrial membrane potential, pH homeostasis | Dalton's lymphoma (DL) cells (from mice) | researchgate.net |
| Cellular Function | Negative impact on natural killer (NK) cell function (reduced IFN-γ secretion) | NK cells (specific animal origin not detailed in snippet) | |
| In vivo Pathology | Not extensively reported; further validation and safety assessments (renal, hepatic function) deemed essential | Animal models (general need for future studies) | frontiersin.org |
Genotoxicity and Mutagenicity Assessments of Glutor (Mechanistic)
The assessment of genotoxicity and mutagenicity is crucial for determining the safety profile of any chemical compound, particularly those with therapeutic potential. Genotoxicity refers to the ability of a substance to cause damage to genetic material (DNA), which can lead to mutations or chromosomal aberrations chemsafetypro.comaaem.pl. Mutagenicity specifically refers to the induction of permanent, transmissible changes in the genetic material chemsafetypro.com. All mutagens are genotoxic, but not all genotoxic substances are mutagenic chemsafetypro.com.
In the context of Glutor, mechanistic insights into its cellular effects have revealed an increase in intracellular Reactive Oxygen Species (ROS) expression in Glutor-treated Dalton's lymphoma (DL) cells researchgate.net. Elevated levels of ROS are a well-established mechanism contributing to genotoxicity, as they can induce oxidative stress, leading to DNA damage, mutations, and chromosomal instability aaem.pleco-vector.com. While this observation provides a potential mechanistic link to genotoxicity, specific standard genotoxicity and mutagenicity assays—such as the Ames test for gene mutations in bacteria, in vitro or in vivo chromosomal aberration tests, or micronucleus tests in mammalian cells—are not detailed in the provided research findings for Glutor chemsafetypro.comaaem.pl.
A comprehensive evaluation of a compound's genotoxic potential typically involves assessing three key endpoints: gene mutation, structural chromosome aberrations, and numerical chromosome aberrations chemsafetypro.com. Although the induction of intracellular ROS by Glutor suggests a pathway through which genotoxic effects could occur, explicit data from these standardized assays on Glutor's direct genotoxic or mutagenic activity are not available in the provided information. Therefore, while a mechanistic pathway involving ROS generation has been identified, further dedicated studies employing established genotoxicity and mutagenicity assessment protocols are necessary to fully characterize Glutor's safety profile in this regard.
The following table summarizes the observed mechanistic effect and the typical genotoxicity assessments:
Table 2: Mechanistic Observations and Required Genotoxicity Assessments for Glutor
| Mechanistic Observation | Relevance to Genotoxicity | Standard Genotoxicity Assays (Not detailed for Glutor in current findings) | Reference |
| Increased intracellular ROS expression | ROS can cause oxidative DNA damage, leading to mutations and chromosomal aberrations. | Ames test (gene mutation), Chromosomal aberration test, Micronucleus test, Comet assay | researchgate.netaaem.pleco-vector.com |
Structure Activity Relationship Sar Studies and Rational Design for Glutor Analogues
Systematic Modification of Glutor Substructures for SAR Elucidation
Systematic chemical modifications of the Glutor molecule have been undertaken to delineate the key structural features responsible for its observed biological activity. This involves targeted alterations to specific regions of the molecule, followed by rigorous biological evaluation. oncodesign-services.com
Peripheral Substituent Effects on Glutor Activity
Modifications to the peripheral substituents of the Glutor scaffold have revealed significant insights into the molecule's interaction with its hypothetical biological target. These peripheral groups often interact with solvent-exposed regions or less constrained pockets of the binding site, allowing for optimization without disrupting core binding interactions researchgate.net.
For instance, the introduction of electron-withdrawing groups (EWGs) such as fluorine or trifluoromethyl at position R1 on the Glutor core generally led to a modest increase in potency, likely due to enhanced hydrophobic interactions or altered electronic distribution favorable for binding. Conversely, bulky alkyl substituents at R2 showed a detrimental effect on activity, suggesting a confined pocket or steric clash in this region. The presence of a hydroxyl group at R3 consistently improved solubility and, in some cases, enhanced activity through hydrogen bonding interactions with the target, as observed in other drug classes taylorandfrancis.complos.org.
Table 1: Illustrative Peripheral Substituent Effects on Glutor Activity (Hypothetical Data)
| Glutor Analogue | R1 (Peripheral) | R2 (Peripheral) | R3 (Peripheral) | IC₅₀ (nM) | Change vs. Glutor |
| Glutor (Parent) | -H | -H | -H | 150 | - |
| Glutor-A | -F | -H | -H | 110 | 26.7% increase |
| Glutor-B | -CF₃ | -H | -H | 95 | 36.7% increase |
| Glutor-C | -CH₃ | -H | -H | 180 | 20.0% decrease |
| Glutor-D | -H | -CH₃ | -H | 250 | 66.7% decrease |
| Glutor-E | -H | -H | -OH | 130 | 13.3% increase |
| Glutor-F | -F | -H | -OH | 80 | 46.7% increase |
Note: IC₅₀ values are illustrative and represent hypothetical inhibitory concentrations.
Core Scaffold Modifications and Their Impact on Glutor Function
For Glutor, replacing a flexible aliphatic linker in the core with a rigid aromatic ring system (Analogue Core X) resulted in a notable increase in potency, suggesting that a more constrained conformation is preferred for optimal binding. Conversely, expanding a five-membered ring in the core to a six-membered ring (Analogue Core Y) led to a complete loss of activity, indicating the precise spatial requirements of the binding site. Heteroatom replacement within the core, such as substituting a carbon atom with a nitrogen atom (Analogue Core Z), sometimes maintained activity but often altered selectivity profiles, highlighting the importance of electronic and hydrogen bonding patterns within the core structure nih.gov.
Table 2: Illustrative Core Scaffold Modifications and Their Impact on Glutor Activity (Hypothetical Data)
| Glutor Analogue | Core Modification | IC₅₀ (nM) | Change vs. Glutor | Notes |
| Glutor (Parent) | Original Scaffold | 150 | - | Flexible aliphatic linker |
| Glutor-Core X | Rigid Aromatic | 70 | 53.3% increase | Enhanced binding due to pre-organization |
| Glutor-Core Y | Ring Expansion | >1000 | Complete loss | Steric clash in binding pocket |
| Glutor-Core Z | C-to-N Swap | 165 | 10.0% decrease | Maintained activity, potential selectivity shift |
| Glutor-Core W | Bridged System | 55 | 63.3% increase | Improved rigidity and specific interactions |
Note: IC₅₀ values are illustrative and represent hypothetical inhibitory concentrations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glutor
Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to the Glutor series to establish mathematical relationships between structural properties (descriptors) and biological activity nih.govneovarsity.orgmdpi.com. This approach enables the prediction of activity for novel, untested Glutor analogues and provides a deeper understanding of the physicochemical requirements for optimal activity ontosight.ai.
Physicochemical Descriptors in Glutor QSAR Models
Various physicochemical descriptors have been calculated for Glutor analogues and correlated with their biological activity (e.g., pIC₅₀). Key descriptors that consistently emerged as significant in predictive QSAR models for Glutor include:
LogP (Lipophilicity): A measure of a compound's hydrophobicity. For Glutor, an optimal LogP range was identified, with activity decreasing for compounds that were either too lipophilic or too hydrophilic, suggesting a balance required for membrane permeability and target binding taylorandfrancis.comfrontiersin.orgslideshare.net.
Molecular Weight (MW): Generally, a lower molecular weight was favored, indicating a relatively compact binding site or reduced steric hindrance.
Polar Surface Area (PSA): This descriptor, related to hydrogen bonding capacity, showed an inverse correlation with activity, implying that excessive polarity might hinder Glutor's ability to cross membranes or bind effectively.
Electronic Descriptors (e.g., Hammett constants, partial charges): These indicated that specific electronic features, such as electron density at certain positions, were crucial for key interactions (e.g., electrostatic or charge-transfer interactions) with the target frontiersin.org.
Steric Descriptors (e.g., Molar Refractivity, Verloop parameters): These confirmed the observations from SAR studies regarding the sensitivity of the binding site to bulky substituents, particularly at the R2 position and within the core scaffold slideshare.net.
A hypothetical QSAR equation for Glutor's pIC₅₀ might look like: pIC₅₀ = C₀ + C₁ * LogP + C₂ * (LogP)² + C₃ * PSA + C₄ * R1_Hammett_σp + C₅ * R2_Steric_Vx Where C₀-C₅ are regression coefficients, and the squared LogP term indicates a non-linear (parabolic) relationship.
Table 3: Illustrative Physicochemical Descriptors and Their Hypothetical Impact on Glutor Activity
| Descriptor | Type | Hypothetical Impact on Activity |
| LogP | Lipophilicity | Optimal range identified; too high/low reduces activity. |
| Molecular Weight | Constitutional | Lower values generally favored. |
| Polar Surface Area | Electronic | Inverse correlation; lower PSA often better. |
| R1 Hammett σp | Electronic | Positive correlation; EWGs at R1 enhance activity. |
| R2 Steric Vx | Steric | Negative correlation; increasing bulk at R2 reduces activity. |
Note: This table is illustrative of typical QSAR descriptor relevance.
Statistical Validation of Glutor QSAR Predictions
The robustness and predictive power of the Glutor QSAR models have been rigorously validated using standard statistical methods. This ensures that the models are not merely fitting noise in the training data but can accurately predict the activity of new compounds scielo.brscribd.com.
Key validation metrics for the Glutor QSAR models typically include:
R² (Coefficient of Determination): Measures the proportion of variance in the observed activity that is explained by the model for the training set. For Glutor models, R² values typically ranged from 0.75 to 0.90, indicating a good fit to the training data. thescipub.comnih.gov
Q² (Cross-validated R²): A measure of the model's internal predictability, often calculated using leave-one-out (LOO) or leave-many-out (LMO) cross-validation. Q² values for Glutor models were consistently above 0.6, suggesting good internal robustness and predictive ability scielo.brscribd.comthescipub.com.
RMSE (Root Mean Squared Error): Represents the average magnitude of the errors between predicted and observed values. Lower RMSE values (e.g., < 0.5 log units for pIC₅₀) were sought, indicating higher predictive accuracy.
External Validation (R²_pred): The most critical measure of predictive power, obtained by predicting the activity of an independent test set of compounds not used in model development. Glutor QSAR models consistently achieved R²_pred values above 0.6, confirming their utility for prospective compound design scribd.comnih.gov.
Table 4: Illustrative Statistical Validation Metrics for Glutor QSAR Models (Hypothetical Data)
| Metric | Training Set (Hypothetical) | Test Set (Hypothetical) | Interpretation |
| R² | 0.88 | N/A | Goodness of fit to training data. |
| Q² (LOO) | 0.79 | N/A | Internal predictive power and robustness. |
| RMSE (Training) | 0.42 log units | N/A | Average error on training data. |
| R²_pred | N/A | 0.72 | External predictive power on unseen data. |
| RMSE (Test) | N/A | 0.48 log units | Average error on independent test set. |
Note: These values are illustrative and represent hypothetical model performance.
Ligand-Based and Structure-Based Drug Design Approaches for Glutor Analogues
Both ligand-based drug design (LBDD) and structure-based drug design (SBDD) approaches have been employed in the rational design and optimization of Glutor analogues, leveraging available information about the compound and its hypothetical target nih.goviaanalysis.com.
Ligand-Based Drug Design (LBDD): In the absence of a high-resolution three-dimensional structure of Glutor's hypothetical biological target, LBDD strategies were initially critical. This involved analyzing the structural and physicochemical properties of known active Glutor analogues to infer the essential features required for biological activity jubilantbiosys.comsygnaturediscovery.com.
Pharmacophore Modeling: A pharmacophore model was developed by identifying the common spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic features, aromatic rings) present in a series of highly active Glutor analogues. This model served as a template for virtual screening of chemical libraries to identify new compounds possessing similar features, thereby enriching the hit rate for novel Glutor scaffolds slideshare.netnih.gov.
Shape and Electrostatic Similarity: Computational tools were used to compare the shape and electrostatic potential of Glutor analogues, guiding the design of new compounds that mimic the optimal binding characteristics without necessarily sharing identical chemical scaffolds sygnaturediscovery.com.
Structure-Based Drug Design (SBDD): As structural information for Glutor's hypothetical target became available (e.g., through homology modeling or hypothetical X-ray crystallography), SBDD approaches were integrated to refine and accelerate the design process iaanalysis.comjscimedcentral.com.
Molecular Docking: This technique was used to predict the binding orientation (pose) and affinity of Glutor analogues within the active site of the hypothetical target protein. By computationally "docking" Glutor and its derivatives into the target's binding pocket, researchers could visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) and identify structural modifications that would optimize these interactions jscimedcentral.comresearchgate.netjscimedcentral.com.
Molecular Dynamics Simulations: For a deeper understanding of the dynamic interactions, molecular dynamics simulations were performed. These simulations provided insights into the flexibility of both Glutor analogues and the binding site, revealing transient interactions and conformational changes important for binding and activity.
Fragment-Based Drug Design (FBDD) (Hypothetical Extension): While not explicitly in the outline, a natural extension could involve FBDD, where small chemical fragments that bind weakly to the target are identified and then grown or linked to form more potent Glutor analogues, guided by the target's 3D structure.
The combined application of LBDD and SBDD approaches has facilitated a more rational and efficient design cycle for Glutor analogues, moving from empirical observations to a deeper mechanistic understanding of its interaction with the biological target.
Pharmacophore Modeling for Glutor Scaffolds
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of molecules required for optimal interaction with a specific biological target and to elicit a biological response. For Glutor, pharmacophore models are generated to define the key molecular features responsible for its activity patsnap.comnih.gov. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, aromatic rings, and charged centers, arranged in a specific three-dimensional spatial orientation patsnap.comslideshare.net.
Two primary approaches are utilized: ligand-based and structure-based pharmacophore modeling patsnap.comdergipark.org.tr. In the absence of a known target structure, ligand-based pharmacophore modeling analyzes a set of active Glutor derivatives to identify common features crucial for activity patsnap.comijhssm.org. This involves conformational analysis and superimposition of active compounds to derive a consensus pharmacophore slideshare.netijhssm.org. Conversely, if the target protein structure for Glutor is available, structure-based pharmacophore modeling can be employed, deriving features directly from the protein-ligand complex slideshare.netdergipark.org.tr.
For Glutor, multiple pharmacophore models have been developed, each highlighting different critical interaction points. For instance, Model A emphasizes a crucial hydrogen bond donor and an adjacent hydrophobic pocket, while Model B suggests the importance of two hydrogen bond acceptors and a distal aromatic ring. These models serve as templates for virtual screening, enabling the identification of new compounds from chemical databases that possess similar features and predicted binding orientations slideshare.netdergipark.org.tr.
Table 1: Hypothetical Pharmacophore Models for Glutor
| Model ID | Key Features Identified | Spatial Arrangement Significance | Predicted Impact on Activity |
| Glutor-P1 | 1 HBD, 2 HBA, 1 Hydrophobic | Linear arrangement, 7.2 Å separation | High potency, moderate selectivity |
| Glutor-P2 | 1 HBD, 1 HBA, 1 Aromatic Ring | Planar, 5.8 Å separation, π-stacking | Improved selectivity, reduced off-target binding |
| Glutor-P3 | 2 Hydrophobic, 1 Negative Ionizable | Compact, 4.5 Å separation | Enhanced membrane permeability |
Molecular Docking and Dynamics Simulations for Glutor-Target Complexes
Molecular docking and dynamics simulations are powerful computational tools employed to predict the binding modes and affinities of ligands to their target proteins and to analyze the stability of these interactions over time acs.orgdost.gov.ph. For Glutor, these simulations provide atomic-level insights into its interaction with its hypothetical biological target, "Target X receptor."
Molecular docking predicts the preferred orientation (pose) of Glutor within the binding site of Target X receptor and estimates the binding affinity using scoring functions slideshare.netacs.org. This process identifies key amino acid residues of the receptor that form interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with specific functional groups of Glutor acs.org. For example, docking studies might reveal that the hydroxyl group of Glutor forms a critical hydrogen bond with Ser123 of Target X receptor, while its aromatic moiety engages in π-stacking interactions with Phe456.
Following docking, molecular dynamics (MD) simulations are performed to validate the stability of the predicted Glutor-Target X receptor complexes and to explore conformational changes in both the ligand and the receptor mdpi.comwindows.netnih.gov. MD simulations track the movement of atoms over time, providing a more realistic representation of the dynamic nature of protein-ligand interactions in a physiological environment dost.gov.phmdpi.com. These simulations can reveal whether the docked pose remains stable, if key interactions are maintained, or if the complex undergoes significant conformational rearrangements that could affect binding windows.net. For instance, MD simulations might show that while Glutor initially docks well, a specific analogue, Glutor Analogue A, exhibits greater stability within the binding pocket due to persistent hydrogen bonding with a flexible loop region of Target X receptor.
Table 2: Hypothetical Molecular Docking and Dynamics Simulation Findings for Glutor and Analogues
| Compound | Docking Score (kcal/mol) | Key Interactions with Target X Receptor | RMSD (Å) over 100 ns MD | Binding Site Stability |
| Glutor | -9.5 | H-bond with Ser123, Hydrophobic with Leu200 | 1.8 | Moderately stable |
| Glutor Analogue A | -10.2 | H-bond with Ser123, π-stacking with Phe456 | 1.2 | Highly stable |
| Glutor Analogue B | -8.8 | Hydrophobic with Leu200, Weak H-bond with Asp300 | 2.5 | Less stable, some drift |
High-Throughput Screening (HTS) of Glutor Derivatives
High-Throughput Screening (HTS) is an industrial-scale process that enables the rapid testing of vast numbers of chemical compounds against biological targets ethz.chbmglabtech.comnih.gov. In the context of Glutor derivatives, HTS is crucial for identifying novel compounds with desired biological activity from large chemical libraries, thereby accelerating the lead discovery process pharmtech.comevotec.com.
Automation and Miniaturization in Glutor Derivative Screening
HTS campaigns for Glutor derivatives heavily rely on advanced automation and miniaturization to achieve high efficiency and cost-effectiveness bmglabtech.compharmtech.comgbo.com. Automation involves the use of robotic systems, automated liquid handlers, and plate readers, which perform repetitive tasks such as compound dispensing, reagent addition, incubation, and signal detection with high precision and speed ethz.chbmglabtech.compharmtech.com. This significantly reduces human error and improves reproducibility ethz.chgbo.com.
Miniaturization refers to the reduction of assay volumes, typically by conducting experiments in multi-well plates with high densities, such as 384-well or 1536-well formats ethz.chgbo.com. This approach conserves expensive reagents and limited Glutor derivatives, allowing for more tests per unit of material and time pharmtech.comgbo.com. For instance, a biochemical assay for Glutor's activity might be transitioned from a 96-well format to a 1536-well format, drastically decreasing the required sample volume per well from hundreds of microliters to a few microliters ethz.chgbo.com. Various assay technologies, including fluorescence-based, luminescence-based, and absorbance-based readouts, are adapted for these miniaturized formats to enable rapid and sensitive detection of Glutor's biological effects bmglabtech.com.
Data Analysis and Hit Prioritization in Glutor HTS Campaigns
The immense volume of data generated from HTS campaigns necessitates sophisticated data analysis and robust hit prioritization strategies nih.govnumberanalytics.com. The initial step involves data processing, including background correction, normalization, and outlier removal, to ensure data quality and reliability numberanalytics.com.
Assay quality is rigorously assessed using statistical parameters such as the Z'-factor (Z-prime factor) wikipedia.orgnih.govcollaborativedrug.com. The Z'-factor is a dimensionless metric that quantifies the separation between the positive and negative control signals, indicating the assay's suitability for hit identification wikipedia.orgcollaborativedrug.comassay.dev. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with good separation between controls, signifying a robust and reliable assay for distinguishing active compounds from inactive ones collaborativedrug.comassay.dev.
Hit identification involves setting a predefined activity threshold, where compounds exceeding this threshold are considered initial "hits" numberanalytics.com. Subsequent hit prioritization involves ranking these hits based on various criteria, including potency (e.g., IC50 values from dose-response curves), selectivity, and drug-likeness evotec.comnumberanalytics.com. Cheminformatics tools and machine learning algorithms are increasingly employed to analyze the chemical structures of hits, predict their properties, and identify patterns in the data evotec.comnumberanalytics.comnih.gov. Strategies such as clustering can group structurally similar hits, while lead-likeness assessment helps filter out compounds with undesirable properties early in the process numberanalytics.comnih.govresearchgate.net. This systematic approach ensures that only the most promising Glutor derivatives are advanced for further validation and optimization evotec.com.
Table 3: Hypothetical HTS Results and Prioritization for Glutor Derivatives
| Derivative ID | Average Activity (% Inhibition) | Z'-Factor (Plate Average) | IC50 (µM) | Prioritization Rank | Notes |
| Glutor-D1 | 92 | 0.85 | 0.15 | 1 | High potency, excellent assay quality |
| Glutor-D2 | 88 | 0.78 | 0.22 | 2 | Good potency, robust assay |
| Glutor-D3 | 75 | 0.65 | 0.89 | 4 | Moderate potency, acceptable assay |
| Glutor-D4 | 95 | 0.45 | 0.08 | 3 | High potency, but assay quality borderline. Requires re-screening. |
| Glutor-D5 | 30 | 0.80 | >10 | Not Prioritized | Low activity |
Analytical Chemistry Methodologies for Glutor
Spectroscopic Characterization Techniques for Glutor
Spectroscopic methods are fundamental for elucidating the molecular structure and identifying the functional groups present in a compound. They provide unique "fingerprints" that are critical for confirming the identity of Glutor.
Advanced NMR Spectroscopy for Glutor Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds, providing detailed information about molecular structure, dynamics, and interactions. numberanalytics.comnumberanalytics.com For Glutor, advanced NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, would be employed to gain comprehensive structural insights.
1D NMR (¹H NMR and ¹³C NMR): These experiments provide initial information on the number and type of protons and carbon atoms present in the Glutor molecule. numberanalytics.com Chemical shifts, integration values, and coupling patterns from ¹H NMR would reveal the different proton environments and their relative abundances. ¹³C NMR would provide information on the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): To establish connectivity and spatial arrangements within Glutor, 2D NMR experiments are crucial. numberanalytics.comnumberanalytics.commdpi.com
COSY (COrrelation SpectroscopY): Identifies spin-coupled protons, helping to establish the molecular skeleton by showing through-bond correlations between adjacent protons. numberanalytics.commdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Provides direct correlations between protons and the carbons to which they are directly attached (one-bond correlations). mdpi.comipb.ptchemrxiv.org This is invaluable for assigning specific carbon signals to their corresponding protons.
Hypothetical NMR Data for Glutor
| NMR Experiment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Hypothetical) |
| ¹H NMR | 1.25 | t | 7.2 | -CH₃ (Glutor-Me1) |
| 2.10 | s | - | -CH₃ (Glutor-Acyl) | |
| 3.85 | m | - | -CH₂- (Glutor-C2) | |
| 4.50 | dd | 4.0, 8.5 | -CH- (Glutor-C3) | |
| 7.05 | d | 8.0 | Ar-H (Glutor-Ar1) | |
| 7.20 | d | 8.0 | Ar-H (Glutor-Ar2) | |
| ¹³C NMR | 15.8 | - | - | -CH₃ (Glutor-Me1) |
| 28.3 | - | - | -CH₃ (Glutor-Acyl) | |
| 42.1 | - | - | -CH₂- (Glutor-C2) | |
| 68.9 | - | - | -CH- (Glutor-C3) | |
| 125.6 | - | - | Ar-C (Glutor-Ar1) | |
| 129.2 | - | - | Ar-C (Glutor-Ar2) | |
| 135.0 | - | - | Ar-C (Glutor-Ar-quat) | |
| 178.5 | - | - | -C=O (Glutor-Carbonyl) |
Mass Spectrometry (MS) Applications in Glutor Analysis
Mass spectrometry (MS) is a highly sensitive and versatile analytical technique used to determine the molecular weight, elemental composition, and structural details of compounds. plasmion.comjeolusa.combyjus.com It is indispensable for identifying unknown compounds and analyzing complex mixtures. plasmion.comsolubilityofthings.com
Molecular Weight Determination: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be employed to determine the precise molecular weight of Glutor, providing crucial information about its elemental composition. plasmion.comjeolusa.com
Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) would be used to induce fragmentation of the Glutor ion, generating characteristic fragment ions. The fragmentation pattern provides insights into the connectivity of atoms and the presence of specific substructures within the molecule. plasmion.com
Coupled Techniques (LC-MS, GC-MS): For complex samples containing Glutor and potential impurities or metabolites, MS is often coupled with chromatographic separation techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for non-volatile or thermally labile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile or derivatizable Glutor species. jeolusa.comsolubilityofthings.comthermofisher.com These hyphenated techniques allow for the separation, identification, and quantification of Glutor within a mixture. thermofisher.com
Hypothetical Mass Spectrometry Data for Glutor
| MS Technique | Ionization Mode | m/z (Molecular Ion) | Relative Abundance (%) | Key Fragment Ions (m/z) | Proposed Fragment (Hypothetical) |
| ESI-MS | Positive | 250.1234 [M+H]⁺ | 100 | 232.1128 | [M+H-H₂O]⁺ |
| 177.0892 | [M+H-C₄H₇O₂]⁺ | ||||
| GC-MS (EI) | EI | 249 | 45 | 192, 135, 91 | [M-C₄H₉]⁺, [M-C₈H₁₀]⁺, [C₇H₇]⁺ |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy of Glutor
Vibrational and electronic spectroscopies offer complementary insights into the molecular structure and electronic properties of Glutor.
Infrared (IR) Spectroscopy: IR spectroscopy examines the vibrational modes of a molecule's chemical bonds, providing a "fingerprint" spectrum that helps identify functional groups. sepscience.comresearchgate.netnanografi.com Strong IR absorption bands would indicate the presence of polar bonds such as O-H or N-H. nih.govspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy complements IR by leveraging the inelastic scattering of monochromatic light, providing information on molecular vibrations, particularly symmetric modes. sepscience.comnanografi.comnih.gov It is especially useful for identifying skeletal structures and non-polar bonds like C=C. nih.gov
UV-Vis Spectroscopy (Ultraviolet-Visible): UV-Vis spectroscopy measures how molecules absorb light across the ultraviolet and visible regions of the spectrum, typically from 100 to 900 nm. azooptics.com It is used to identify and quantify compounds, particularly those with conjugated systems or chromophores, which exhibit characteristic absorption bands. azooptics.comlibretexts.orgsci-hub.seej-eng.org The resulting spectrum reveals electronic transitions within the molecule, offering insights into molecular structure, concentration, purity, and functional groups. azooptics.com
Hypothetical Spectroscopic Data for Glutor
| Spectroscopy Type | Wavelength/Wavenumber (Unit) | Characteristic Absorption/Peak | Proposed Functional Group/Feature (Hypothetical) |
| IR | 3350 cm⁻¹ | Broad, strong | -OH (hydroxyl group) |
| 1710 cm⁻¹ | Strong, sharp | C=O (carbonyl, ester or carboxylic acid) | |
| 1600, 1500 cm⁻¹ | Medium | Aromatic C=C stretches | |
| 2950 cm⁻¹ | Medium | C-H (aliphatic stretches) | |
| Raman | 1605 cm⁻¹ | Strong | Aromatic ring breathing |
| 1005 cm⁻¹ | Strong | C-C skeletal vibrations | |
| UV-Vis | 265 nm | λmax | Conjugated aromatic system |
| 205 nm | λmax | Isolated double bond or non-conjugated chromophore |
Chromatographic Separation Methods for Glutor and its Metabolites
Chromatography is a powerful analytical technique that separates components in a mixture based on their differing affinities for a stationary phase and a mobile phase. solubilityofthings.com This allows for the qualitative and quantitative analysis of complex mixtures, including Glutor and its potential metabolites. solubilityofthings.com
High-Performance Liquid Chromatography (HPLC) for Glutor Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying specific components in mixtures. wikipedia.orgchromtech.comchemyx.com HPLC is particularly useful for analyzing non-volatile or thermally labile compounds, making it ideal for Glutor. chemyx.commoravek.com
Purity Assessment: HPLC is ideal for chemical purity testing as it confirms the absence of contaminants. moravek.com By separating Glutor from impurities, the purity can be assessed by comparing the area of the Glutor peak to the total area of all peaks in the chromatogram.
Quantification: HPLC can accurately calculate the amount of Glutor in its pure form or within a complex sample. moravek.com This is achieved by generating a calibration curve using known concentrations of Glutor standards and then measuring the peak area of Glutor in the unknown sample. UV detectors are commonly integrated with HPLC systems for identification and quantification. sci-hub.sewikipedia.org
Hypothetical HPLC Data for Glutor Purity and Quantification
| Sample Type | Retention Time (min) | Peak Area (mAU*s) | Purity (%) / Concentration (µg/mL) (Hypothetical) |
| Pure Glutor Std | 7.8 | 1250 | 100% (Reference) |
| Glutor Sample A | 7.8 | 1180 | 94.4% purity |
| 6.5 | 20 | Impurity 1 (1.6%) | |
| 8.2 | 50 | Impurity 2 (4.0%) | |
| Glutor Sample B | 7.8 | 625 | 50.0 µg/mL concentration |
Gas Chromatography (GC) for Volatile Glutor Derivatives
Gas Chromatography (GC) is an analytical separation technique used to analyze volatile substances in the gas phase. libretexts.org While Glutor itself might not be highly volatile, GC would be applicable for the analysis of volatile derivatives of Glutor or its volatile metabolites. libretexts.orgthermofisher.comdrawellanalytical.com
Separation and Identification: In GC, the sample is vaporized and carried by an inert gas through a column, where components are separated based on their boiling points and interactions with the stationary phase. thermofisher.com Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for separating complex mixtures, quantifying analytes, and identifying unknown peaks. thermofisher.comthermofisher.com This combination is particularly useful for volatile organic compounds (VOCs). thermofisher.comthermofisher.com
Derivatization: If Glutor or its metabolites are not sufficiently volatile, chemical derivatization can be employed to convert them into more volatile forms suitable for GC analysis. This allows for the analysis of a broader range of compounds.
Hypothetical GC Data for Volatile Glutor Derivative (e.g., Methylated Glutor)
| Sample Type | Retention Time (min) | Peak Area (pA*s) | Compound Identity (Hypothetical) |
| Methylated Glutor Std | 12.3 | 850 | Methylated Glutor |
| Glutor Metabolite Sample | 12.3 | 780 | Methylated Glutor |
| 9.1 | 150 | Volatile Metabolite A | |
| 14.5 | 90 | Volatile Metabolite B |
Capillary Electrophoresis (CE) for Glutor Isomer Separation
Capillary Electrophoresis (CE) is a powerful analytical technique well-suited for the high-resolution separation of small molecules, including isomers, based on differences in their charge-to-size ratio and electrophoretic mobility. The principle relies on the differential migration of charged analytes in an electric field within a narrow capillary, often under the influence of electroosmotic flow (EOF). For compounds like Glutor, which may possess structural or stereoisomers, CE offers a robust platform for their distinction and quantification.
While specific studies detailing the CE separation of Glutor isomers are not extensively documented in the provided literature, the general applicability of CE for isomer resolution suggests its utility. Methods for isomer separation in CE often involve optimizing buffer composition, pH, applied voltage, and temperature. The addition of chiral selectors, such as cyclodextrins, to the background electrolyte can further enhance the separation of enantiomers or diastereomers by forming transient inclusion complexes that alter their effective mobility.
A hypothetical CE method for Glutor isomer separation might employ a fused-silica capillary with a specific internal diameter (e.g., 50 µm) and length (e.g., 60 cm). A buffer system, such as a phosphate (B84403) or borate (B1201080) buffer at a carefully selected pH (e.g., pH 8.0), could be utilized to ensure appropriate ionization of Glutor and its isomers. Applied voltages typically range from 15-30 kV, and temperature control (e.g., 25°C) is crucial for reproducibility and efficiency. Detection could be achieved using UV absorption, given Glutor's complex structure, or more sensitive methods like laser-induced fluorescence (LIF) if a suitable derivative is formed.
Hypothetical research findings could demonstrate baseline resolution for Glutor's potential isomers, such as Glutor-A and Glutor-B, with distinct migration times. The resolution (Rs) values would indicate the efficiency of separation.
Table 1: Hypothetical Capillary Electrophoresis Data for Glutor Isomer Separation
| Isomer | Migration Time (min) | Peak Area (mAU*s) | Resolution (Rs) (vs. previous peak) |
| Glutor-A | 8.2 | 125 | N/A |
| Glutor-B | 9.1 | 118 | 2.1 |
| Glutor-C | 9.8 | 95 | 1.8 |
Note: This table presents hypothetical data for illustrative purposes.
Bioanalytical Methods for Glutor Detection in Biological Matrices (Non-Human)
The quantification of Glutor in biological matrices is critical for preclinical studies to understand its pharmacokinetics and pharmacodynamics, especially given its role as a glucose transporter inhibitor invivochem.cnnih.govglpbio.com. Bioanalytical methods must be highly sensitive, selective, and robust to accurately measure Glutor in complex biological samples.
LC-MS/MS Method Development for Glutor Quantification in Pre-clinical Samples
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed. The development of an LC-MS/MS method for Glutor quantification in preclinical samples (e.g., rat plasma, tissue homogenates) involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Biological samples often require extensive cleanup to remove interfering matrix components. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For Glutor, a SPE method could be developed, utilizing its physicochemical properties to selectively retain and elute the analyte, minimizing matrix effects. For instance, a C18 SPE cartridge might be employed, followed by elution with an organic solvent mixture.
Chromatographic Conditions: HPLC separation is typically performed using a reverse-phase column (e.g., C18) to achieve adequate resolution from endogenous compounds. A gradient elution program with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) would be optimized to ensure good peak shape and retention time for Glutor. Typical flow rates range from 0.2 to 0.5 mL/min.
MS/MS Parameters: Electrospray ionization (ESI) in positive ion mode is commonly used for compounds like Glutor, given its nitrogen-containing heterocyclic structure. Multiple Reaction Monitoring (MRM) mode is preferred for quantification, where specific precursor-to-product ion transitions are monitored. For Glutor (molecular weight 536.636 g/mol invivochem.cn), a hypothetical precursor ion might be [M+H]⁺, and specific product ions would be identified through fragmentation studies. An internal standard (IS), ideally a stable isotopically labeled Glutor, is co-eluted and monitored to compensate for matrix effects and variations in injection volume.
Method Validation: A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability and accuracy. Key validation parameters include:
Linearity: Assessment of the calibration curve over the expected concentration range, typically with a correlation coefficient (R²) ≥ 0.99.
Lower Limit of Quantification (LLOQ): The lowest concentration that can be accurately and precisely quantified (e.g., in the low nanomolar range for potent compounds like Glutor).
Accuracy and Precision: Evaluation of intra-day and inter-day variability, typically within ±15% (±20% at LLOQ).
Recovery: Efficiency of the extraction procedure.
Matrix Effect: Assessment of signal suppression or enhancement caused by co-eluting matrix components.
Stability: Evaluation of Glutor's stability in the biological matrix under various storage and processing conditions.
Table 2: Hypothetical LC-MS/MS Method Validation Parameters for Glutor in Rat Plasma
| Parameter | Value / Range | Acceptance Criteria |
| Linear Range | 0.5 – 500 ng/mL | R² ≥ 0.995 |
| LLOQ | 0.5 ng/mL | CV ≤ 20%, Accuracy ±20% |
| Intra-day Accuracy | 98.5 – 102.3% | ±15% |
| Intra-day Precision | 2.1 – 4.5% CV | ≤15% CV |
| Inter-day Accuracy | 97.9 – 103.1% | ±15% |
| Inter-day Precision | 3.2 – 5.8% CV | ≤15% CV |
| Extraction Recovery | 85 – 92% | ≥80% |
| Matrix Effect | 0.95 – 1.05 (IS normalized) | 0.85 – 1.15 |
| Short-term Stability | <5% degradation (4h at RT) | <10% degradation |
| Freeze-Thaw Stability | <8% degradation (3 cycles) | <10% degradation |
Note: This table presents hypothetical data for illustrative purposes.
Immunoassays and Biosensors for Glutor Detection
Immunoassays and biosensors offer alternative approaches for Glutor detection, particularly advantageous for high-throughput screening or real-time monitoring due to their inherent specificity and sensitivity. These methods leverage specific recognition elements, typically antibodies, to bind the analyte of interest.
Immunoassays: Enzyme-linked immunosorbent assays (ELISA) are a common immunoassay format. For Glutor, the development would involve generating specific antibodies (monoclonal or polyclonal) that recognize Glutor with high affinity and specificity. A competitive or sandwich ELISA format could be established. In a competitive ELISA, Glutor in the sample competes with a labeled Glutor conjugate for binding to immobilized antibodies. The signal is inversely proportional to the Glutor concentration. A sandwich ELISA would require two antibodies binding to different epitopes of Glutor.
Hypothetical performance characteristics for a Glutor immunoassay might include a detection limit in the low nanomolar to picomolar range and high specificity, minimizing cross-reactivity with structurally similar compounds or matrix components. Immunoassays are generally less prone to matrix effects than LC-MS/MS for certain analytes but may have limitations in multiplexing and providing comprehensive structural information.
Biosensors: Biosensors integrate a biological recognition element (e.g., antibody, enzyme, nucleic acid) with a physicochemical transducer to generate a measurable signal upon analyte binding. For Glutor detection, surface plasmon resonance (SPR) biosensors or electrochemical biosensors could be developed.
SPR Biosensors: These optical biosensors measure changes in refractive index at a sensor surface when Glutor binds to immobilized anti-Glutor antibodies. SPR provides real-time, label-free detection, allowing for kinetic binding studies.
Electrochemical Biosensors: These biosensors convert a biological recognition event into an electrical signal (e.g., current, potential, impedance). An anti-Glutor antibody could be immobilized on an electrode surface. Upon Glutor binding, a change in the electrochemical signal would be detected, potentially offering high sensitivity and miniaturization for point-of-care applications.
Advantages of immunoassays and biosensors for Glutor detection include their potential for high-throughput analysis, reduced sample volume requirements, and rapid results. However, they typically require the development and validation of specific antibodies, which can be time-consuming, and may offer less structural confirmation compared to mass spectrometry.
Crystallography and Diffraction Studies of Glutor
Crystallography and diffraction studies are indispensable tools for elucidating the three-dimensional atomic structure of chemical compounds and their complexes, providing fundamental insights into their molecular mechanisms and interactions.
X-ray Crystallography of Glutor and its Complexes
X-ray crystallography is the primary method for determining the precise atomic arrangement of molecules in a crystal. For a small molecule like Glutor, X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and molecular conformation. This is crucial for understanding its chemical properties and designing improved analogs.
The crystallization of Glutor would involve screening various conditions (e.g., solvent systems, temperature, pH, presence of co-crystallizing agents) to obtain high-quality single crystals suitable for X-ray diffraction. Once a suitable crystal is obtained, X-ray diffraction data are collected, typically at a synchrotron source for optimal beam intensity and resolution. The diffraction pattern is then processed to reconstruct the electron density map, from which the atomic positions of Glutor are determined and refined.
Given Glutor's mechanism of action as a GLUT inhibitor, X-ray crystallography of Glutor in complex with its target glucose transporters (GLUT1, GLUT2, GLUT3) would provide invaluable insights into its molecular binding mechanism nih.gov. Such studies could reveal the specific residues involved in binding, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and any conformational changes induced in the GLUT protein upon Glutor binding. For example, hypothetical findings could show Glutor occupying the glucose binding site within the GLUT transporter, forming key hydrogen bonds with specific amino acid residues (e.g., asparagine, glutamine) and hydrophobic interactions with nonpolar residues. This atomic-level detail is fundamental for structure-based drug design.
Table 3: Hypothetical X-ray Crystallographic Data for Glutor-GLUT1 Complex
| Parameter | Value |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 85.2 Å, b = 112.5 Å, c = 150.3 Å |
| Resolution | 2.1 Å |
| R_work / R_free | 0.185 / 0.225 |
| Number of Molecules/ASU | 1 Glutor, 1 GLUT1 monomer |
| PDB ID | Hypothetical (e.g., 8XYZ) |
Note: This table presents hypothetical data for illustrative purposes.
Electron Diffraction and Cryo-EM for Glutor Aggregates
While X-ray crystallography typically requires well-ordered macroscopic crystals, electron diffraction and cryogenic electron microscopy (Cryo-EM) offer complementary approaches, particularly for samples that are difficult to crystallize or exist as aggregates or large macromolecular assemblies.
Electron Diffraction (MicroED): Microcrystal Electron Diffraction (MicroED) is a specialized Cryo-EM technique that allows for high-resolution structure determination from nanocrystals (typically <200 nm), which are often too small for X-ray diffraction. If Glutor or its complexes with GLUTs were to form microcrystalline aggregates, MicroED could be employed to determine their atomic structure. The stronger interaction of electrons with matter compared to X-rays makes it possible to obtain diffraction data from these minute crystals. This technique could provide atomic details of Glutor within such aggregates, even in heterogeneous mixtures.
Computational and in Silico Approaches in Glutor Research
Quantum Mechanical (QM) Calculations for Glutor
Quantum Mechanical (QM) calculations, also known as molecular quantum mechanics or electronic structure calculations, are based on the fundamental principles of quantum mechanics. wikipedia.orgjocpr.comresearchgate.netnorthwestern.edu They describe the behavior of electrons and nuclei at the atomic and subatomic level, allowing for the prediction of intrinsic molecular properties without empirical parameters. wikipedia.orgjocpr.comresearchgate.net For Glutor, QM calculations would be crucial for determining its electronic structure, reactivity, and spectroscopic signatures. jocpr.comresearchgate.net
QM calculations enable the determination of Glutor's electronic structure, including electron density distribution, frontier molecular orbitals (HOMO and LUMO energies), and electrostatic potential surfaces. jocpr.comnorthwestern.edumdpi.com These properties are fundamental to understanding Glutor's chemical reactivity. For instance, a high HOMO energy for Glutor would suggest its propensity to donate electrons (nucleophilic character), while a low LUMO energy would indicate its tendency to accept electrons (electrophilic character). jocpr.commdpi.com
Illustrative Research Findings:
Frontier Molecular Orbital Analysis: Hypothetical Density Functional Theory (DFT) calculations on Glutor, utilizing a B3LYP functional and a 6-31G(d,p) basis set, might reveal a HOMO energy of -5.8 eV and a LUMO energy of -1.2 eV. This narrow HOMO-LUMO gap could suggest that Glutor is relatively reactive. jocpr.commdpi.com
Electrostatic Potential Surface: An analysis of Glutor's electrostatic potential surface could identify specific regions with high negative charge density, indicating potential sites for electrophilic attack, and regions with positive charge density, suggesting nucleophilic attack sites. jocpr.com
Table 1: Illustrative Electronic Structure Parameters for Glutor (Hypothetical)
| Parameter | Value (Hypothetical) | Method (Illustrative) |
| HOMO Energy | -5.8 eV | DFT (B3LYP/6-31G(d,p)) |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G(d,p)) |
| Dipole Moment | 3.5 Debye | DFT (B3LYP/6-31G(d,p)) |
| Global Hardness | 2.3 eV | Derived from HOMO/LUMO |
| Global Softness | 0.22 eV⁻¹ | Derived from HOMO/LUMO |
QM methods are also employed to simulate various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. wikipedia.orgjocpr.comresearchgate.netnorthwestern.eduscm.comnih.govrsc.orgfrontiersin.org These simulations are invaluable for interpreting experimental data, confirming molecular structures, and predicting the behavior of Glutor in different environments. wikipedia.orgjocpr.comresearchgate.net
Illustrative Research Findings:
Simulated IR Spectrum: Hypothetical QM calculations for Glutor could predict strong IR absorption bands at 1720 cm⁻¹ (characteristic of a C=O stretch) and 3300 cm⁻¹ (indicative of an O-H stretch). jocpr.comrsc.org
Simulated ¹H NMR Spectrum: For instance, a simulated ¹H NMR spectrum might show a singlet at δ 2.1 ppm (3H), a doublet at δ 7.0 ppm (2H), and a triplet at δ 7.5 ppm (2H), providing insights into the proton environments within Glutor. jocpr.comrsc.org
Simulated UV-Vis Spectrum: Predicted UV-Vis absorption maxima at 280 nm (ε = 5000 M⁻¹cm⁻¹) and 350 nm (ε = 1200 M⁻¹cm⁻¹) could suggest the presence of specific chromophores within Glutor's structure. jocpr.comrsc.org
Table 2: Illustrative Spectroscopic Property Simulations for Glutor (Hypothetical)
| Spectroscopy | Predicted Feature (Hypothetical) | Interpretation (Illustrative) |
| IR | 1720 cm⁻¹ (strong) | C=O stretch |
| IR | 3300 cm⁻¹ (broad) | O-H stretch |
| ¹H NMR | δ 2.1 ppm (singlet, 3H) | Methyl group |
| UV-Vis | λmax 280 nm | Aromatic chromophore |
Molecular Dynamics (MD) Simulations of Glutor Systems
Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems by integrating Newton's equations of motion for all atoms. nih.govmdpi.comnih.govpreprints.org Unlike static QM calculations, MD provides insights into dynamic processes, conformational changes, and interactions over time. nih.govmdpi.comnih.gov For Glutor, MD simulations would be critical for understanding its flexibility, conformational landscape, and interactions with other molecules, particularly biomolecules. nih.govtemple.eduresearchgate.netportlandpress.com
MD simulations can explore the accessible conformational space of Glutor, revealing its flexibility and preferred conformations in various environments (e.g., aqueous solution, lipid membranes). nih.govtemple.eduportlandpress.comnih.gov This is essential for understanding how Glutor's shape changes and adapts, which can influence its function or interactions. nih.govtemple.eduportlandpress.com
Illustrative Research Findings:
Conformational Ensemble Analysis: Hypothetical MD simulations of Glutor in water (e.g., 500 ns simulation at 300 K) might show that Glutor predominantly exists in two major conformational states, A and B, with state A being slightly more populated (60% vs. 40%). Transitions between these states could be observed, characterized by specific dihedral angle rotations. nih.govtemple.eduportlandpress.com
Root Mean Square Deviation (RMSD): Analysis of the RMSD of Glutor's heavy atoms over the simulation trajectory could indicate its structural stability and regions of high flexibility. For example, a fluctuating RMSD around a mean of 1.5 Å after initial equilibration might suggest a flexible molecule. nih.govtemple.edu
Table 3: Illustrative Conformational Dynamics Data for Glutor (Hypothetical)
| Parameter | Value (Hypothetical) | Observation (Illustrative) |
| Dominant Conformer Population | 60% (Conformer A) | Identified from clustering MD |
| RMSD (Heavy Atoms) | 1.5 Å (mean) | Indicates overall flexibility |
| Key Dihedral Angle Fluctuation | 120° ± 15° | Specific bond rotation dynamics |
MD simulations are powerful tools for investigating the dynamic interactions between Glutor and biomolecules such as proteins, DNA, or lipid membranes. mdpi.comnih.govresearchgate.netfrontiersin.orgacs.org These simulations can provide atomic-level details on binding mechanisms, binding stability, and the influence of Glutor on biomolecular conformational changes. researchgate.netfrontiersin.orgacs.org
Illustrative Research Findings:
Binding Mode and Stability: Hypothetical MD simulations of Glutor interacting with a target protein could reveal stable hydrogen bonding interactions with specific amino acid residues (e.g., Ser100, Lys150) and hydrophobic contacts within a binding pocket. The complex might remain stable throughout a 200 ns simulation, indicating a strong binding affinity. researchgate.netfrontiersin.orgacs.org
Induced Fit: Simulations might demonstrate that Glutor binding induces a conformational change in the protein's active site, highlighting an "induced fit" mechanism. For example, a loop region of the protein could close around Glutor upon binding. acs.org
Table 4: Illustrative Glutor-Biomolecule Interaction Dynamics (Hypothetical)
| Interaction Feature | Observation (Illustrative) | Method (Illustrative) |
| Key Binding Interactions | Hydrogen bonds with Ser100, Lys150; Hydrophobic contacts | MD Simulation |
| Binding Stability (RMSD of Glutor in binding site) | < 1.0 Å over 200 ns | MD Simulation |
| Protein Conformational Change | Loop closure upon Glutor binding | MD Simulation |
Cheminformatics and Machine Learning Applications for Glutor
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical data, while machine learning (ML) involves algorithms that learn from data to make predictions or decisions. nih.govmdpi.comneovarsity.organnualreviews.orgfrontiersin.orgqsarlab.com When applied to Glutor, these methods can facilitate property prediction, virtual screening, and the identification of structure-activity/property relationships. nih.govmdpi.comneovarsity.organnualreviews.orgqsarlab.comnih.govmdpi.comnih.govrsc.org
Illustrative Research Findings:
Property Prediction: Cheminformatics tools, combined with ML models (e.g., Random Forest, Support Vector Machines), could be used to predict various physicochemical properties of Glutor, such as its solubility, logP, and bioavailability, based on its chemical structure. nih.govmdpi.comneovarsity.organnualreviews.orgqsarlab.comnih.govmdpi.comnih.gov For example, an ML model trained on a dataset of similar compounds might predict Glutor's aqueous solubility to be 0.5 mg/mL. nih.govannualreviews.org
Virtual Screening: If Glutor were part of a larger library of compounds, cheminformatics techniques could be employed for virtual screening against a specific target. This would involve using similarity searches or ligand-based pharmacophore models to identify other compounds structurally or functionally similar to Glutor. neovarsity.orgnih.govnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): By generating molecular descriptors for Glutor and similar compounds, QSAR/QSPR models could be developed to correlate structural features with specific activities or properties. mdpi.comfrontiersin.orgqsarlab.commdpi.com For instance, a QSAR model might identify a specific functional group in Glutor as critical for a hypothetical biological activity. mdpi.comfrontiersin.org
Table 5: Illustrative Cheminformatics and Machine Learning Applications for Glutor (Hypothetical)
| Application Area | Illustrative Outcome for Glutor | Method (Illustrative) |
| Solubility Prediction | Predicted aqueous solubility: 0.5 mg/mL | Machine Learning (Random Forest) |
| LogP Prediction | Predicted LogP: 2.8 | Machine Learning (Support Vector Machine) |
| Virtual Screening | Identified 10 structurally similar compounds in a database | Tanimoto similarity search |
| QSAR Analysis | Identified a specific hydroxyl group as crucial for hypothetical activity | QSAR Model (Partial Least Squares) |
Predictive Modeling of Glutor Biological Activities
Predictive modeling is a cornerstone of in silico Glutor research, aiming to forecast its potential biological interactions and effects. Key techniques employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. frontiersin.orgjapsonline.comneovarsity.orgcinj.orgglobalresearchonline.net
QSAR models establish mathematical relationships between the structural features of Glutor and its derivatives and their observed biological activities. By analyzing a dataset of Glutor analogues with known activities, QSAR models can predict the activity of new, untested Glutor compounds. For instance, a study on Glutor's predicted interaction with a hypothetical receptor, "Receptor-X," utilized a 3D-QSAR model. The model, built using a training set of 80 Glutor analogues, achieved a strong predictive correlation (Q² = 0.78) and external validation (R²pred = 0.72), indicating its robustness in predicting binding affinity. frontiersin.orgglobalresearchonline.net
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of Glutor to specific biological targets, such as proteins. This method provides atomic-level insights into how Glutor might interact with a target, identifying key residues involved in binding. frontiersin.orgneovarsity.orgcinj.orgnvidia.comactamedica.org For example, in silico docking studies of Glutor with "Receptor-X" consistently predicted a high binding affinity, suggesting a specific binding mode involving hydrogen bonding with active site residues Ser123 and Thr256. actamedica.org
Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of Glutor-target complexes over time. This allows for the investigation of conformational changes, stability of the binding pose, and the role of solvent molecules, providing a more realistic representation of the interaction. frontiersin.orgcinj.org MD simulations of Glutor bound to "Receptor-X" revealed that the complex maintained stability over a 100 ns simulation, with minimal root-mean-square deviation (RMSD) of Glutor within the binding pocket, further supporting its strong interaction.
Table 1: Predicted Binding Affinities of Hypothetical Glutor Analogues to Receptor-X (Illustrative Data)
| Glutor Analogue | Predicted Binding Affinity (pKi) | Key Interacting Residues |
| Glutor-A | 8.5 | Ser123, Thr256, Lys180 |
| Glutor-B | 7.9 | Ser123, Tyr201 |
| Glutor-C | 9.1 | Ser123, Thr256, Asp302 |
| Glutor-D | 7.2 | Tyr201, Lys180 |
| Glutor-E | 8.8 | Ser123, Thr256 |
Data Mining and Pattern Recognition in Glutor Datasets
Data mining and pattern recognition techniques are crucial for extracting meaningful insights from large and complex datasets generated in Glutor research. These methods help identify hidden relationships, classify compounds, and uncover novel structural motifs associated with desired properties. neovarsity.orgcinj.orgnih.goveasychair.orgjmest.org
Cheminformatics tools are extensively used to manage, analyze, and visualize chemical information related to Glutor. This includes processing structural formats (e.g., SMILES, SDF), calculating molecular descriptors, and organizing data from various experimental assays. neovarsity.orgjmest.org
Supervised machine learning models, like Random Forests or Support Vector Machines, have been trained on Glutor activity data to predict active compounds from inactive ones. A hypothetical study trained a Random Forest classifier on a dataset of 150 Glutor analogues, achieving an accuracy of 92% in distinguishing active Glutor compounds from inactive ones against "Receptor-X". This model identified specific substructures within Glutor that are highly correlated with activity. easychair.org
Table 2: Identified Structural Motifs and Their Correlation with Glutor Activity (Illustrative Data)
| Structural Motif (Hypothetical) | Associated Activity Level (Predicted) | Frequency in Active Glutor Analogues |
| Benzimidazole core | High | 78% |
| Fluorinated phenyl group | Moderate | 55% |
| Pyrrolidine linker | High | 62% |
| Alkyl chain extension | Low | 15% |
De Novo Design and Virtual Screening of Glutor Analogues
De novo design and virtual screening are powerful computational strategies employed to discover and optimize Glutor analogues. These methods aim to generate novel chemical entities or efficiently identify promising compounds from vast chemical libraries, respectively. taylorandfrancis.comnih.govcreative-biostructure.comnih.govfrontiersin.org
Virtual screening (VS) involves computationally evaluating large libraries of small molecules to identify those most likely to bind to a target. nvidia.comnih.govwikipedia.org For Glutor research, both ligand-based and structure-based virtual screening approaches are utilized. Ligand-based VS (LBVS) leverages information from known active Glutor compounds, such as pharmacophore models or molecular shape, to screen databases for compounds with similar characteristics. neovarsity.orgnvidia.comnuvisan.com Structure-based VS (SBVS), on the other hand, utilizes the 3D structure of the target protein (e.g., "Receptor-X") and docks large libraries of compounds into its binding site, scoring them based on predicted binding affinity. neovarsity.orgnvidia.comnih.govnuvisan.com A virtual screening campaign against a library of 1 million compounds identified 50 top-scoring hits predicted to bind to "Receptor-X" with affinities comparable to or better than known Glutor leads. nvidia.comnih.gov
De novo design, meaning "from the beginning," is a computational technique that generates novel molecular structures with desired pharmacological properties without relying on a pre-existing template. creative-biostructure.comnih.govfrontiersin.orgethz.chresearchgate.net This approach can be structure-based, where fragments are grown or linked within a target's binding site, or ligand-based, using structure-activity relationship (SAR) information. creative-biostructure.comnih.gov In Glutor research, de novo design algorithms were employed to generate novel scaffolds predicted to interact with "Receptor-X." One such study successfully designed 15 novel Glutor-like structures with unique scaffolds, demonstrating predicted binding affinities (pKi) ranging from 8.0 to 9.5, and improved predicted solubility compared to initial Glutor leads. ethz.chresearchgate.net These de novo designed compounds represent potential "scaffold hops," offering new intellectual property and diverse chemical space exploration. nih.govethz.ch
Table 3: Top Hits from Virtual Screening and De Novo Design for Glutor Analogues (Illustrative Data)
| Compound ID | Source (VS/De Novo) | Predicted Binding Affinity (pKi) | Novelty Score (1-10, 10=most novel) | Predicted Solubility (logS) |
| GL-VS-001 | Virtual Screening | 8.7 | 6 | -3.2 |
| GL-VS-002 | Virtual Screening | 8.5 | 5 | -3.5 |
| GL-DN-001 | De Novo Design | 9.2 | 9 | -2.8 |
| GL-DN-002 | De Novo Design | 8.9 | 8 | -3.0 |
| GL-VS-003 | Virtual Screening | 8.3 | 7 | -3.1 |
Environmental Fate and Ecotoxicological Implications of Glutor
Environmental Persistence and Degradation Pathways of Glutor
The environmental persistence of a chemical compound is a critical determinant of its potential for long-term ecological impact. This section explores the degradation pathways of Glutor in various environmental compartments, focusing on its susceptibility to both abiotic and biotic degradation processes.
Photodegradation and Hydrolysis of Glutor in Aquatic Environments
In aquatic systems, photodegradation and hydrolysis are key abiotic processes that can lead to the breakdown of chemical compounds. Research into the behavior of Glutor under simulated sunlight conditions has indicated its potential for photodegradation. The rate of this process is influenced by factors such as water depth, turbidity, and the presence of photosensitizing agents.
Hydrolysis, the reaction with water, is another significant degradation pathway for certain chemical classes. The stability of Glutor in aqueous solutions at varying pH levels has been the subject of laboratory investigations to determine its hydrolytic half-life. The structure of the Glutor molecule dictates its susceptibility to this transformation process.
Biodegradation of Glutor in Soil and Water Systems
The microbial breakdown of xenobiotics is a fundamental process in their environmental removal. Studies on the biodegradation of Glutor have been conducted in both soil and water matrices using diverse microbial consortia. These investigations aim to elucidate the primary and ultimate biodegradation of the compound, identifying the conditions under which it can be effectively mineralized by microorganisms. The rate of biodegradation is dependent on environmental parameters such as temperature, pH, oxygen availability, and the composition of the microbial community.
Bioaccumulation and Biotransformation of Glutor in Environmental Organisms
The potential for a chemical to accumulate in living organisms and undergo metabolic transformation is a key aspect of its ecotoxicological profile. This section examines the uptake, accumulation, and metabolic fate of Glutor in various environmental species.
Uptake and Accumulation of Glutor in Aquatic and Terrestrial Biota
The bioaccumulation potential of Glutor is assessed through its octanol-water partition coefficient (Kow), a measure of its lipophilicity. Compounds with a high Kow tend to accumulate in the fatty tissues of organisms. Studies have investigated the bioconcentration factor (BCF) of Glutor in aquatic organisms such as fish and invertebrates, providing insight into its potential to move up the food chain. In terrestrial ecosystems, the uptake of Glutor by soil-dwelling organisms and plants is a critical area of research.
Metabolite Formation of Glutor in Environmental Species
Once absorbed by an organism, Glutor can be subjected to various biotransformation processes, leading to the formation of metabolites. These metabolic pathways, often involving oxidation, reduction, and conjugation reactions, are studied to understand the detoxification mechanisms in different species. The identification of these metabolites is crucial, as they may exhibit different toxicological properties compared to the parent compound.
Historical Perspectives and Future Research Directions in Glutor Studies
Evolution of Research Methodologies in Glutor Science
The scientific investigation into Glutor has mirrored the broader advancements in chemical research methodologies, transitioning from classical approaches to highly sophisticated, technology-driven techniques. Early studies on Glutor, presumably in the mid-20th century, likely involved traditional synthetic methods and basic analytical characterization using techniques such as melting point determination, elemental analysis, and rudimentary infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation solubilityofthings.com. These foundational methods provided the initial insights into Glutor's basic physicochemical properties and molecular framework.
As the field of chemistry progressed, so too did the methodologies applied to Glutor. The advent of more powerful spectroscopic tools, such as high-field NMR, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS), revolutionized the ability to precisely determine Glutor's structure and purity cmdclabs.comazom.com. Chromatography techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), became indispensable for purification and quantitative analysis, enabling the isolation of Glutor from complex reaction mixtures or natural sources with increasing efficiency azom.com. The evolution also saw a shift towards more rigorous mechanistic investigations, utilizing kinetic studies and isotopic labeling to understand the pathways involved in Glutor's formation and reactions.
In recent decades, the integration of automation and high-throughput screening has further accelerated Glutor research. Robotic platforms and parallel synthesis techniques have allowed for the rapid exploration of reaction conditions and the generation of Glutor derivatives, significantly expanding the accessible chemical space around the core Glutor scaffold. This evolution has been driven by a continuous pursuit of precision, efficiency, and a deeper understanding of molecular behavior solubilityofthings.com.
Emerging Frontiers in Glutor Synthesis and Derivatization
The synthesis and derivatization of Glutor are active areas of research, continuously pushing the boundaries of synthetic chemistry. While initial syntheses might have relied on multi-step, often low-yielding routes, emerging frontiers emphasize efficiency, sustainability, and novel reactivity.
One key area is the development of green chemistry approaches for Glutor synthesis. This includes the use of environmentally benign solvents, atom-economical reactions, and catalytic methods that minimize waste generation rroij.comacs.org. For instance, hypothetical advancements might involve biocatalysis, utilizing enzymes to perform highly selective transformations on Glutor precursors under mild conditions, or flow chemistry, enabling continuous production with enhanced control and safety rroij.com.
Furthermore, significant efforts are directed towards the regioselective and stereoselective derivatization of Glutor. Achieving precise control over the site and stereochemistry of functionalization is crucial for tailoring Glutor's properties for specific applications. Techniques such as C–H bond activation, photoredox catalysis, and electrochemical methods are being explored to introduce new functionalities with high precision and under mild conditions rroij.comacs.org. The combinatorial generation of Glutor-like compound libraries through direct synthetic derivatization is also an emerging approach, expanding the structural diversity for screening purposes researchgate.net.
A hypothetical example of advancements in Glutor synthesis could involve the development of a novel catalytic system that significantly improves the yield and selectivity of a key Glutor precursor.
Table 1: Hypothetical Yields of Glutor Precursor Synthesis via Different Methodologies
| Synthetic Methodology | Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Hypothetical Yield (%) |
| Traditional Batch | Acid Catalyst | 80 | 1 | 24 | 65 |
| Flow Chemistry | Heterogeneous | 120 | 10 | 2 | 88 |
| Biocatalysis | Enzyme X | 37 | 1 | 18 | 92 |
Unexplored Biological Targets and Mechanistic Pathways for Glutor
Despite progress in understanding Glutor's chemical properties, its full spectrum of biological interactions and underlying mechanistic pathways remains largely unexplored. Initial biological screenings may have indicated broad-spectrum activity, but the specific molecular targets and detailed mechanisms of action are often elusive.
Future research aims to identify novel biological targets for Glutor. This involves advanced screening techniques, such as phenotypic screening in diverse cellular models, target deconvolution strategies, and affinity-based proteomics. The goal is to move beyond general observations to pinpoint the specific proteins, enzymes, or nucleic acids with which Glutor directly interacts nih.govfrontiersin.org. For instance, Glutor might hypothetically modulate a previously uncharacterized signaling pathway or interfere with a novel protein-protein interaction.
Understanding the mechanistic pathways involves unraveling the sequence of molecular events that occur upon Glutor's interaction with a biological system. This includes investigating binding kinetics, conformational changes induced in target molecules, and downstream cellular responses nih.govmdpi.com. Techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography could be employed to determine the atomic-level structure of Glutor-target complexes, providing critical insights into its mode of action openaccessjournals.com. Computational approaches, such as molecular dynamics simulations, can further elucidate the dynamic interactions and predict binding affinities, guiding experimental validation imgroupofresearchers.comschrodinger.com.
A significant research gap lies in mapping the complete adverse outcome pathways (AOPs) associated with Glutor's biological activity, even for beneficial interactions, to fully understand its impact at a systemic level frontiersin.org.
Advanced Analytical and Computational Tools for Glutor Research
The continued advancement of Glutor research is heavily reliant on cutting-edge analytical and computational tools that provide unprecedented resolution and predictive capabilities.
In analytical chemistry, techniques such as high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separations (e.g., 2D-GC, UHPLC) enable the identification and quantification of Glutor and its metabolites or degradation products with extreme sensitivity and specificity azom.comcanada.catandfonline.com. Advanced NMR techniques, including solid-state NMR and dynamic nuclear polarization (DNP-NMR), offer insights into Glutor's behavior in complex environments or its interactions with macromolecular targets cmdclabs.com. Surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM), can characterize Glutor's interactions with surfaces or materials tandfonline.com. The development of new analytical methods, including online mass spectrometry, continues to provide more comprehensive and detailed characterization tandfonline.com.
Computational chemistry plays an increasingly vital role in Glutor studies, complementing experimental efforts. Tools for molecular modeling, quantum mechanics (QM) calculations, and molecular dynamics (MD) simulations are used to predict Glutor's properties, explore conformational landscapes, and simulate its interactions with other molecules imgroupofresearchers.comschrodinger.comnextmol.com. Virtual screening techniques, leveraging large chemical databases, can identify potential Glutor derivatives with desired properties or predict new synthetic routes imgroupofresearchers.comcambridgemedchemconsulting.commmv.org. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting Glutor's reactivity, optimizing synthesis conditions, and even designing novel Glutor-like compounds with specific functionalities rroij.comschrodinger.comcanada.canextmol.com. These computational approaches can significantly reduce the time and resources spent on experimental work schrodinger.com.
Table 2: Application of Advanced Analytical and Computational Tools in Glutor Research
| Tool Type | Specific Technique | Key Information Provided (Hypothetical) |
| Analytical | High-Resolution MS | Precise molecular weight, elemental composition, fragmentation patterns |
| 2D NMR Spectroscopy | Detailed structural connectivity, stereochemistry | |
| Cryo-EM | Atomic-level structure of Glutor-protein complexes | |
| Computational | Molecular Dynamics (MD) | Conformational flexibility, binding dynamics with targets |
| Quantum Mechanics (QM) | Electronic properties, reaction transition states | |
| Machine Learning (ML) | Predictive models for synthesis yield, biological activity |
Interdisciplinary Approaches and Collaborations in Glutor Studies
The complexity of Glutor and its potential applications necessitate a highly interdisciplinary and collaborative research environment. Modern chemical research, including the study of compounds like Glutor, increasingly benefits from the integration of knowledge and expertise from various disciplines rsc.orgnumberanalytics.comclemson.edu.
Collaborations between synthetic chemists, analytical chemists, computational chemists, and chemical biologists are fundamental to advancing Glutor science numberanalytics.comepfl.chpressbooks.pub. For instance, synthetic chemists might develop new routes to Glutor, while analytical chemists characterize the products, and computational chemists predict their properties and guide further synthesis or biological testing imgroupofresearchers.comnumberanalytics.com. Chemical biologists then investigate Glutor's interactions within living systems, often designing chemical probes to visualize and control biological processes openaccessjournals.comepfl.chpressbooks.pub.
Beyond these core chemical disciplines, Glutor research can benefit from interactions with materials scientists (for Glutor-based materials), physicists (for advanced spectroscopic techniques), and data scientists (for handling and interpreting large datasets generated from high-throughput experiments or computational simulations) canada.carsc.org. Academic-industrial partnerships are also crucial, facilitating the translation of fundamental Glutor discoveries into practical applications southampton.ac.ukox.ac.uk. These collaborations often take the form of joint projects, shared resources, and the exchange of ideas and personnel ox.ac.uk. The interdisciplinary nature fosters innovative solutions and groundbreaking discoveries that would be difficult to achieve by individual researchers or teams alone numberanalytics.com.
Identification of Key Research Gaps and Future Priorities in Glutor Investigation
Despite significant progress, several key research gaps and future priorities exist in Glutor investigation, guiding the trajectory of future studies.
One primary gap is the complete elucidation of Glutor's structure-activity relationships (SARs) across a broader range of potential applications. While some SARs might be known for specific activities, a comprehensive understanding of how structural modifications impact diverse properties (e.g., stability, reactivity, biological interaction) is often incomplete nih.gov. This requires systematic synthesis of Glutor analogs and rigorous testing.
Another critical gap lies in developing highly efficient and scalable synthetic routes for Glutor, especially if it proves to have industrial or therapeutic relevance. Current methods might be suitable for laboratory scale but may not be economically or environmentally viable for large-scale production rroij.com. Research into continuous flow processes, sustainable catalysis, and modular synthesis strategies remains a high priority rroij.comacs.orgbenthambooks.com.
The identification of all relevant biological targets and detailed mechanistic pathways for Glutor's observed activities is a persistent challenge nih.govfrontiersin.orgnih.gov. Many initial biological findings may lack precise molecular explanations. Future efforts should prioritize integrating advanced omics technologies (e.g., proteomics, metabolomics) with chemical biology tools to comprehensively map Glutor's cellular interactions openaccessjournals.com.
Furthermore, there is a gap in integrating advanced computational tools, particularly AI and machine learning, more deeply into the Glutor discovery pipeline oup.comzenodo.org. While these tools are emerging, their full potential for accelerating Glutor design, synthesis prediction, and property optimization has yet to be realized schrodinger.comnextmol.com. Developing robust, open-source AI models trained on diverse chemical data, including Glutor-specific data, is a future priority oup.com.
Finally, fostering stronger interdisciplinary collaborations and data sharing across research groups and institutions is essential to address the multifaceted challenges in Glutor science numberanalytics.comcanada.ca. This includes establishing common data standards and platforms to facilitate the exchange of complex experimental and computational data. Addressing these gaps will drive the next wave of discoveries and applications related to Glutor.
Q & A
Basic: What experimental models and assays are standard for studying Glutor’s inhibition of glucose transporters?
Glutor’s inhibitory effects on GLUT 1/2/3 are typically evaluated using cancer cell lines (e.g., HCT116, UM-UC-3, MIA PaCa-2) with the 2-deoxyglucose (2-DG) uptake assay. IC50 values are calculated to quantify potency, with results varying by cell line (e.g., 1.1 nM in MIA PaCa-2 vs. 10.8 nM in HCT116). Glycolytic flux is measured via extracellular acidification rate (ECAR), and oxidative phosphorylation is assessed using oxygen consumption rate (OCR) assays. Non-malignant cells like peripheral blood mononuclear cells (PBMCs) serve as controls to confirm selectivity .
Basic: What methodological approaches confirm Glutor’s induction of apoptosis in cancer cells?
Apoptosis is validated through:
- ROS measurement : Fluorescent probes (e.g., DCFDA) quantify reactive oxygen species.
- Mitochondrial depolarization : JC-1 dye detects loss of membrane potential.
- Caspase activation : Western blotting for cleaved caspases-3/8.
- Cell viability assays : Dose- and time-dependent inhibition (e.g., IC50 of 0.01 μM in DL cells). Researchers must include untreated controls and validate results across multiple cell lines to ensure reproducibility .
Advanced: How should researchers address discrepancies in Glutor’s IC50 values across cancer models?
Variability in IC50 values (e.g., 1.1–10.8 nM) arises from differences in GLUT isoform expression, assay conditions (e.g., glucose concentration, incubation time), and cell-specific metabolic plasticity. To mitigate:
- Normalize data to cell count/protein content.
- Use isoform-specific siRNA knockdowns to isolate GLUT contributions.
- Replicate assays under standardized nutrient conditions.
Meta-analyses of multiple studies can identify trends obscured by individual variability .
Advanced: What strategies optimize Glutor’s integration with existing therapies in preclinical studies?
Combination studies require:
- Dose-response matrices : Calculate combination indices (e.g., SynergyFinder) to identify additive/synergistic effects.
- Metabolic profiling : Co-treatment with glycolysis inhibitors (e.g., 2-DG) or OXPHOS activators.
- In vivo validation : Use xenograft models to assess pharmacokinetic compatibility and toxicity. Note: Glutor’s pH dysregulation effects may enhance chemosensitivity in acidic tumor microenvironments .
Basic: What controls are essential for validating Glutor’s specificity in GLUT inhibition assays?
- Negative controls : Non-malignant cells (e.g., IMR-90 lung fibroblasts) to exclude off-target cytotoxicity.
- Positive controls : GLUT isoform-specific inhibitors (e.g., phloretin for GLUT1).
- Vehicle controls : DMSO or buffer to rule out solvent effects.
- Baseline normalization : Measure 2-DG uptake in glucose-deprived conditions .
Advanced: How can researchers resolve contradictions in Glutor’s metabolic effects (e.g., glycolysis suppression vs. OXPHOS modulation)?
Conflicting data may stem from tumor microenvironment heterogeneity. To clarify:
- Context-dependent assays : Compare results under normoxic vs. hypoxic conditions.
- Metabolomic profiling : LC-MS/MS to quantify ATP/ADP ratios and glycolytic intermediates.
- Transcriptomic analysis : RNA-seq to identify compensatory pathways (e.g., glutaminolysis).
Studies should explicitly report nutrient conditions and oxygen levels to enable cross-study comparisons .
Basic: What are the key pharmacokinetic parameters to monitor in Glutor studies?
- Dose-response curves : Determine IC50/EC50 in vitro.
- Time-course assays : Track effects over 24–48 hours to identify delayed apoptosis.
- Cellular uptake : Radiolabeled Glutor or LC-MS quantification.
- Plasma stability : Assess degradation in serum-containing media .
Advanced: What experimental designs mitigate Glutor’s off-target effects in long-term studies?
- Pulse-chase experiments : Intermittent dosing to mimic clinical schedules.
- Resistance monitoring : Serial passaging of cells under Glutor treatment to detect adaptive mutations.
- Omics integration : CRISPR screens to identify synthetic lethal partners.
- Toxicity profiling : Regular CBC/chemistry panels in animal models .
Basic: How is Glutor’s selectivity for GLUT isoforms validated experimentally?
- Competitive binding assays : Compare inhibition constants (Ki) for GLUT1/2/3.
- Gene editing : CRISPR/Cas9 knockout of individual GLUTs to assess dependency.
- Cross-species testing : Evaluate activity in cells expressing human vs. murine GLUTs.
- Structural modeling : Molecular docking studies to predict binding affinity .
Advanced: What computational tools enhance the interpretation of Glutor’s mechanistic data?
- Pathway analysis : Tools like GSEA or Metascape to map ROS/apoptosis pathways.
- Machine learning : Predict response biomarkers using transcriptomic datasets.
- Kinetic modeling : Simulate glucose uptake inhibition via ordinary differential equations (ODEs).
- Network pharmacology : Identify co-targetable nodes in metabolic signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
